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Foundational

An In-Depth Technical Guide to Molecular Docking and Binding Affinity Studies of Octahydrofuro[3,2-c]pyridin-4-one

This guide provides a comprehensive, in-depth exploration of the molecular docking and binding affinity analysis of octahydrofuro[3,2-c]pyridin-4-one. It is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the molecular docking and binding affinity analysis of octahydrofuro[3,2-c]pyridin-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific reasoning that underpins critical decisions in the computational drug discovery process.

Introduction: The Therapeutic Potential of the Furo[3,2-c]pyridine Scaffold

The hydrogenated furo[3,2-c]pyridine scaffold is a significant heterocyclic framework found in numerous bioactive natural products and synthetic compounds.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, including Janus kinase 2 (JAK2) inhibition, potent κ-opioid receptor agonism, and potential antipsychotic effects through interaction with serotonin and dopamine receptors.[1][2] The pyridinone moiety itself is a crucial component in many medicinal chemistry applications, acting as a versatile scaffold in drug design.[3] Given the therapeutic relevance of this structural class, this guide will use the representative molecule, octahydrofuro[3,2-c]pyridin-4-one, to illustrate a complete in-silico analysis workflow.

For the purpose of this guide, we will hypothesize a study targeting the Dopamine D2 receptor (D2R) , a key protein in the central nervous system and a target for antipsychotic medications.[2] This will allow for a detailed, practical demonstration of the molecular docking and binding affinity assessment process.

Part 1: The Computational Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] This technique is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[5][7] The overall workflow can be conceptualized as a multi-stage process, from data preparation to the final analysis of results.

G cluster_prep Preparation Stage cluster_dock Docking & Scoring Stage cluster_analysis Analysis & Validation Stage PDB Protein Structure Acquisition (e.g., PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Energy Minimization, Tautomer/Stereoisomer Generation) Ligand->Ligand_Prep Docking Molecular Docking Simulation PDB_Prep->Docking Ligand_Prep->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Analysis Analysis of Binding Modes (Interactions, RMSD) Scoring->Analysis Binding_Affinity Binding Affinity Calculation (e.g., MM/GBSA) Analysis->Binding_Affinity Validation Experimental Validation (e.g., ITC, SPR) Binding_Affinity->Validation

Caption: A high-level overview of the molecular docking and binding affinity analysis workflow.

Part 2: Detailed Methodologies and Protocols

Preparation of the Receptor: Dopamine D2 Receptor

The initial and one of the most critical steps in molecular docking is the preparation of the target protein structure. The quality of the initial structure directly impacts the reliability of the docking results.

Protocol for Receptor Preparation:

  • Structure Acquisition: Obtain the 3D crystal structure of the human Dopamine D2 Receptor. A suitable entry, such as PDB ID: 6CM4, can be downloaded from the Protein Data Bank (PDB). This structure should ideally be co-crystallized with a known ligand to help identify the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for the binding interaction. The co-crystallized ligand should also be removed for the initial docking but can be used later for validation.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH of 7.4. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Maestro or H++ web server.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold of the protein.

Preparation of the Ligand: Octahydrofuro[3,2-c]pyridin-4-one

Proper preparation of the small molecule ligand is equally important to ensure that the docked conformation is energetically feasible.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using software like Open Babel or ChemDraw.

  • Tautomeric and Stereochemical States: Generate all possible tautomers and stereoisomers of the ligand, as the biologically active form may not be the one initially drawn. Tools like LigPrep in the Schrödinger suite can automate this process.

  • Charge Assignment and Energy Minimization: Assign partial charges to the ligand atoms using a force field such as OPLS3e or GAFF.[8] Subsequently, perform an energy minimization of the ligand to obtain a low-energy conformation.

Molecular Docking Simulation

With the prepared receptor and ligand, the docking simulation can be performed. The choice of docking software depends on the desired balance between accuracy and computational cost.[4][7] For this guide, we will describe a general protocol applicable to many common docking programs like AutoDock, Glide, or GOLD.[4][5][9]

Protocol for Molecular Docking:

  • Binding Site Definition: Define the active site of the receptor. This is typically done by creating a grid box centered on the location of the co-crystallized ligand or by using site-prediction algorithms if the binding site is unknown.[9]

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Most modern docking programs use a combination of deterministic and stochastic search methods to explore the conformational space of the ligand within the binding site.[5]

  • Execution of Docking: Run the docking simulation. The program will generate a series of possible binding poses for the ligand within the receptor's active site.

  • Scoring of Poses: Each generated pose is assigned a score by a scoring function, which estimates the binding affinity.[10] Lower docking scores generally indicate a more favorable binding interaction.[11]

G cluster_process Docking Engine cluster_output Outputs Receptor Prepared Receptor Grid Define Binding Site Grid Receptor->Grid Ligand Prepared Ligand Search Conformational Search Algorithm Ligand->Search Grid->Search Score Scoring Function Search->Score Poses Ranked Binding Poses Score->Poses Scores Docking Scores Score->Scores

Caption: The core process of a molecular docking simulation.

Part 3: Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful analysis to derive meaningful insights.

Binding Pose and Interactions

Visual inspection of the top-ranked poses is crucial.[12] Analyze the interactions between the ligand and the receptor, such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.[12]

  • Hydrophobic Interactions: These interactions contribute significantly to the overall binding affinity.[13]

  • Electrostatic Interactions: These include salt bridges and pi-pi stacking.

Docking Score and Binding Energy

The docking score provides a numerical estimate of the binding affinity.[10] While it is a useful metric for ranking different ligands, it is not a direct measure of the binding free energy.[10][14] More accurate methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy from the docked poses.[7]

Ligand Docking Score (kcal/mol) Calculated Binding Free Energy (ΔG, kcal/mol) Key Interacting Residues
Octahydrofuro[3,2-c]pyridin-4-one-8.5-45.2Asp114, Ser193, Phe390
Known D2R Antagonist-9.2-52.8Asp114, Ser193, Phe390, Trp386
Decoy Molecule 1-5.1-23.7None
Decoy Molecule 2-4.8-21.5None

This table presents hypothetical data for illustrative purposes.

Validation of the Docking Protocol

A crucial step to ensure the reliability of the docking results is to validate the protocol.[9][15][16] Common validation methods include:

  • Re-docking: The co-crystallized ligand is extracted from the PDB structure and docked back into the active site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) indicates a successful docking protocol.[12][15]

  • Docking of Known Actives and Decoys: A set of known active compounds for the target are docked along with a set of "decoy" molecules that are physically similar but biologically inactive. A good docking protocol should be able to distinguish the actives from the decoys based on their docking scores.[9][15]

Part 4: Experimental Correlation and Future Directions

While computational methods provide valuable insights, experimental validation is essential to confirm the predicted binding affinity.[17]

Experimental Binding Assays

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative measurements of binding affinity (KD).[18] ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.

Lead Optimization

The insights gained from molecular docking can guide the optimization of the octahydrofuro[3,2-c]pyridin-4-one scaffold. By identifying key interactions, medicinal chemists can design new derivatives with improved potency and selectivity. For instance, if a specific hydrogen bond is identified as crucial, modifications can be made to the ligand to enhance this interaction.

Conclusion

Molecular docking and binding affinity studies are powerful tools in the modern drug discovery pipeline. By following a rigorous and well-validated protocol, researchers can gain significant insights into the potential of novel chemical entities like octahydrofuro[3,2-c]pyridin-4-one. This guide has outlined a comprehensive workflow, from initial preparation to final analysis and experimental correlation, providing a solid foundation for conducting such studies with scientific integrity.

References

  • Machine learning calculates affinities of drug candidates and targets. (2021, March 16). Drug Target Review. Retrieved from [Link]

  • Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031–1039. Retrieved from [Link]

  • How to Assess Binding in Drug Discovery. (2024, January 8). TA Instruments. Retrieved from [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2024, September 30). arXiv. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (n.d.). PMC. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. Retrieved from [Link]

  • Docking-based identification of small-molecule binding sites at protein-protein interfaces. (n.d.). PMC. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central. Retrieved from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). PMC. Retrieved from [Link]

  • Small Molecule Ligand Docking Service. (2024, November 26). BV-BRC. Retrieved from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). MDPI. Retrieved from [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022, July 8). IntechOpen. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021, March 1). PMC. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024, November 24). PubMed. Retrieved from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022, October 13). IntechOpen. Retrieved from [Link]

  • octahydrofuro[3,4-c]pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Exploratory

Structural and Electronic Profiling of Octahydrofuro[3,2-c]pyridin-4-one: A Technical Guide for Medicinal Chemistry

Executive Summary The drive toward conformationally restricted, high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds has revolutionized modern drug discovery. Octahydrofuro[3,2-c]pyridin-4-one (CAS: 1807895-98-2) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward conformationally restricted, high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds has revolutionized modern drug discovery. Octahydrofuro[3,2-c]pyridin-4-one (CAS: 1807895-98-2) represents a highly versatile 5,6-fused bicyclic lactam[1]. By fusing a tetrahydrofuran (THF) ring to a piperidone (δ-lactam) core, this molecule provides a rigidified vector space that minimizes the entropic penalty of target binding.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the exact mass characteristics, the orbital dynamics governing its electronic properties, and the self-validating protocols required for its analytical characterization.

Exact Mass and Isotopic Architecture

In high-resolution mass spectrometry (HRMS) and metabolomic tracking, the precise monoisotopic mass is the foundational metric for distinguishing a target scaffold from isobaric interferences. For the molecular formula C₇H₁₁NO₂ , the theoretical monoisotopic mass is strictly defined by the lowest-mass isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

According to the PubChemLite database, the exact monoisotopic mass of the rac-(3aR,7aR) isomer is 141.07898 Da [2]. Understanding the predicted adduct formation is critical for accurate MS method development, as the molecule readily forms both protonated and sodiated species due to its distinct hydrogen-bond acceptor sites[2].

Table 1: Predicted HRMS Adduct Profile
Adduct SpeciesIonization ModeExact Mass (m/z)Collision Cross Section (CCS, Ų)
[M+H]⁺ Positive142.08626127.6
[M+Na]⁺ Positive164.06820133.9
[M+NH₄]⁺ Positive159.11280148.5
[M-H]⁻ Negative140.07170129.3
[M+CH₃COO]⁻ Negative200.09283168.4

Data sourced from predicted theoretical models via PubChemLite[2].

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of octahydrofuro[3,2-c]pyridin-4-one, a highly controlled, self-validating HRMS workflow is required. The following protocol ensures that mass accuracy errors remain below 5 ppm, establishing absolute trustworthiness in the analytical data.

Step-by-Step ESI-QTOF Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes the formation of multimeric adducts (e.g., [2M+Na]⁺), ensuring the monomeric isotopic envelope is cleanly resolved.

  • Chromatographic Desalting: Inject 2 µL onto a C18 guard column using a rapid gradient of 0.1% Formic Acid in Water to Acetonitrile.

    • Causality: Direct infusion without desalting introduces ion suppression from trace environmental salts. A rapid trap-and-elute method purifies the analyte, maximizing electrospray ionization (ESI) efficiency.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode with a capillary voltage of +3.0 kV.

    • Causality: While the lactam nitrogen is non-basic, the ethereal oxygen and the amide carbonyl are highly amenable to protonation under acidic ESI conditions, yielding a strong [M+H]⁺ signal.

  • Internal Mass Calibration (Crucial Step): Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) throughout the run.

    • Causality: Continuous correction of the time-of-flight drift compensates for ambient temperature fluctuations in the flight tube, guaranteeing sub-5 ppm mass accuracy.

HRMS_Workflow S1 1. Sample Prep 1 µg/mL in MeOH/H2O S2 2. Chromatographic Desalting Rapid C18 Trap-and-Elute S1->S2 Injection S3 3. ESI Ionization Positive Mode (+3.0 kV) S2->S3 Elution S4 4. Q-TOF Acquisition Internal Lock-Mass Calibration S3->S4 Ion Transfer S5 5. Data Validation Exact Mass (Δ < 5 ppm) S4->S5 Spectra Processing

Fig 1: Self-validating HRMS workflow for exact mass confirmation.

Electronic Properties and Orbital Dynamics

Bicyclic lactams represent a fascinating intersection of steric constraint and electronic modulation. The fusion of the 5-membered THF ring to the 6-membered δ-lactam fundamentally dictates the molecule's physicochemical behavior.

Amide Resonance and Nitrogen Basicity

In a standard secondary amine, the nitrogen lone pair resides in an sp³ orbital, making it highly basic. However, in octahydrofuro[3,2-c]pyridin-4-one, the nitrogen is adjacent to a carbonyl group. The nitrogen lone pair delocalizes into the π∗ anti-bonding orbital of the carbonyl carbon. This resonance forces the nitrogen into an sp²-like hybridization, drastically reducing its basicity (pKa < 0 for the conjugate acid) and rendering the molecule neutral at physiological pH (7.4).

Ring Strain and Electrophilicity

Research into nonconventionally fused bicyclic lactams demonstrates that ring size and fusion stereochemistry directly impact the Lowest Unoccupied Molecular Orbital (LUMO) energy and, consequently, the electrophilicity of the lactam[3]. Highly strained 4,5-fused systems (e.g., penicillins) force pyramidalization of the nitrogen, breaking amide resonance and creating a highly reactive, electrophilic carbonyl[3]. Conversely, the 5,6-fused δ-lactam system of octahydrofuro[3,2-c]pyridin-4-one allows for near-planar amide geometry. This preserves the resonance stabilization, resulting in a chemically stable carbonyl that is highly resistant to spontaneous nucleophilic attack.

Synthetic Accessibility

The construction of these complex 5,6-fused bicyclic lactam systems has been significantly advanced by modern catalytic methods. For instance, palladium-catalyzed C(sp³)–H δ-lactamization has proven highly effective in generating 5,6-fused ring systems with excellent isolated yields, demonstrating the viability of these scaffolds for scalable drug development[4].

Electronic_Logic Core Octahydrofuro[3,2-c]pyridin-4-one (5,6-Fused Core) Lactam Secondary Lactam (sp2 hybridized N) Core->Lactam Ether THF Ether Oxygen (sp3 hybridized O) Core->Ether Prop3 High Fsp3 Rigidity (Low entropic penalty) Core->Prop3 Bicyclic fusion Prop1 Reduced Basicity (Neutral at pH 7.4) Lactam->Prop1 N lone pair delocalization Prop2 H-Bonding Profile (1 HBD, 2 HBA) Lactam->Prop2 N-H (HBD) & C=O (HBA) Ether->Prop2 C-O-C (HBA) MedChem Optimized Pharmacophore (Bioisostere Application) Prop1->MedChem Prop2->MedChem Prop3->MedChem

Fig 2: Logical relationship between electronic properties and drug design utility.

Applications in Medicinal Chemistry

The pharmaceutical industry relies heavily on molecules like octahydrofuro[3,2-c]pyridin-4-one to overcome the limitations of flat, sp²-rich aromatic rings.

  • Bioisosterism: This core serves as a rigidified bioisostere for morpholine or piperazine-carboxamides. Its hydrogen-bonding profile (1 Hydrogen Bond Donor from the secondary lactam N-H; 2 Hydrogen Bond Acceptors from the C=O and C-O-C groups) allows it to maintain critical target interactions while improving metabolic stability.

  • Conformational Restriction: By locking the ether and amide functionalities into a fused bicyclic framework, the molecule occupies a highly specific 3D vector space. This pre-organization minimizes the entropic penalty upon binding to a target kinase or receptor, often resulting in dramatically improved binding affinities.

References

  • PubChemLite Database - Rac-(3ar,7ar)-octahydrofuro[3,2-c]pyridin-4-one - PubChemLite. Université du Luxembourg.
  • NextSDS Chemical Substance Information - rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine - NextSDS. NextSDS.
  • The Journal of Organic Chemistry - Studies on Nonconventionally Fused Bicyclic β-Lactams. American Chemical Society (ACS).
  • National Institutes of Health (PMC) - Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. NIH.

Sources

Protocols & Analytical Methods

Method

Octahydrofuro[3,2-c]pyridin-4-one as a novel scaffold in drug discovery

Application Note: Octahydrofuro[3,2-c]pyridin-4-one as a Novel sp³-Rich Scaffold in Drug Discovery The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized heteroarom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Octahydrofuro[3,2-c]pyridin-4-one as a Novel sp³-Rich Scaffold in Drug Discovery

The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized heteroaromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high plasma protein binding, and off-target toxicity. The "escape from flatland" strategy emphasizes the incorporation of three-dimensional, sp³-rich architectures to improve physicochemical properties and target selectivity[1].

The furo[3,2-c]pyridin-4(5H)-one scaffold has been extensively validated as a potent pharmacophore. For example, it serves as a critical core for second bromodomain (BD2)-selective Bromo and Extra Terminal Domain (BET) inhibitors, where the lactam moiety forms essential hydrogen bonds with conserved asparagine residues (e.g., Asn429 in BRD2 BD2)[2]. However, the planar nature of this core can limit its pharmacokinetic potential.

By executing a scaffold hop to its fully saturated analog—octahydrofuro[3,2-c]pyridin-4-one —drug discovery teams can retain the critical hydrogen-bonding vectors (the lactam carbonyl and furan oxygen) while introducing a rigid, 3D conformation. This structural shift significantly increases the fraction of sp³ carbons (Fsp³), disrupting crystal packing to enhance solubility, and has proven useful in developing highly selective epigenetic modulators and PARP inhibitors[3].

Workflow illustrating scaffold hopping to the octahydrofuro[3,2-c]pyridin-4-one core.

Physicochemical Profiling & Rationale

The transition from a planar to an octahydro scaffold alters the physicochemical profile of the resulting library. The table below summarizes representative structure-activity relationship (SAR) data demonstrating the causality between scaffold saturation and improved drug-like properties.

PropertyPlanar Furo-pyridoneOctahydrofuro-pyridoneMechanistic Rationale
Fsp³ 0.140.86Higher Fsp³ correlates with reduced toxicity and clinical success.
Kinetic Solubility (pH 7.4) < 10 µM> 150 µM3D structure disrupts planar pi-pi stacking, lowering melting point and boosting solvation.
BRD4 BD2 IC₅₀ 12 nM15 nMThe lactam core maintains the critical H-bond network in the KAc binding pocket[2].
Mouse Cl_int (µL/min/mg) 85 (High)22 (Low)Reduced lipophilicity (LogD) lowers vulnerability to CYP450-mediated oxidative metabolism.

Biological Pathway: BET Bromodomain Target Engagement

When utilized in epigenetic drug discovery, the octahydrofuro[3,2-c]pyridin-4-one scaffold acts as an acetyl-lysine mimetic. It competitively binds to the bromodomains of BET proteins (like BRD4), displacing them from acetylated chromatin. This blockade prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, ultimately suppressing the transcription of oncogenes such as c-Myc[2].

Mechanism of BRD4 inhibition via octahydrofuro[3,2-c]pyridin-4-one derivatives.

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation of the Lactam Core

Objective: Functionalize the N5 position of the octahydrofuro[3,2-c]pyridin-4-one scaffold to explore the ZA channel binding vector. Causality & Design: Direct N-arylation of sterically hindered bicyclic lactams is notoriously difficult. We utilize Pd₂(dba)₃ and Xantphos because the bidentate nature of Xantphos enforces a wide bite angle. This specifically facilitates the reductive elimination step over the competing β-hydride elimination pathway, ensuring high yields despite the sp³-rich bulk of the scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and Xantphos (0.1 equiv, 5 mol%).

  • Solvation & Reaction: Inject anhydrous 1,4-dioxane (5 mL). Degas the mixture via three freeze-pump-thaw cycles to strictly eliminate oxygen, which would otherwise deactivate the palladium catalyst.

  • Heating: Stir the mixture at 100 °C for 16 hours.

  • Self-Validation (QC): Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via UPLC-MS. The protocol is self-validating: the reaction is only deemed complete if the target mass [M+H]⁺ is present with >95% UV purity (254 nm). If unreacted lactam remains, catalyst poisoning has occurred, and the batch must be re-evaluated.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the functionalized derivative.

Protocol B: HTRF Assay for BRD4 BD2 Target Engagement

Objective: Quantify the binding affinity (IC₅₀) of the synthesized octahydrofuro-pyridone derivatives against the BRD4 BD2 domain. Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA. The ratiometric emission readout (665 nm / 615 nm) internally corrects for well-to-well liquid handling variations and compound auto-fluorescence—a common artifact when screening dense heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). BSA is critical to prevent the lipophilic sp³ compounds from adhering to the microplate walls.

  • Compound Plating: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Protein/Ligand Addition: Add 5 µL of a pre-incubated mixture of GST-tagged BRD4 BD2 protein (final concentration 10 nM) and biotinylated BET ligand (final concentration 30 nM).

  • Fluorophore Addition: Add 5 µL of the detection mixture containing Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the assay to reach thermodynamic equilibrium.

  • Self-Validation & Reading: Read the plate on an EnVision multimode plate reader. Calculate the Z' factor using positive (DMSO) and negative (reference inhibitor) controls. Validation Rule: The assay data is only accepted if the Z' factor is > 0.6, proving that the signal window is robust enough to distinguish true hits from assay noise.

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the normalized data to a 4-parameter logistic regression model to determine the IC₅₀.

References

  • Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors | Request PDF - ResearchGate. Available at:[Link]

  • WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof - Google Patents.

Sources

Application

Microwave-assisted organic synthesis of Octahydrofuro[3,2-c]pyridin-4-one

This technical guide provides a comprehensive methodology for the microwave-assisted synthesis of octahydrofuro[3,2-c]pyridin-4-one , a highly valuable, sp³-rich bicyclic scaffold utilized in modern drug discovery. By in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive methodology for the microwave-assisted synthesis of octahydrofuro[3,2-c]pyridin-4-one , a highly valuable, sp³-rich bicyclic scaffold utilized in modern drug discovery. By increasing the fraction of saturated carbons (Fsp³), this scaffold improves the aqueous solubility and metabolic stability of resulting pharmacophores compared to its planar, heteroaromatic counterparts 1[1].

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly saturated fused heterocycles traditionally suffers from poor regiocontrol, harsh thermal requirements, and extended reaction times. To circumvent this, we employ a two-stage Microwave-Assisted Organic Synthesis (MAOS) strategy [[2]](2]:

Stage 1: Microwave-Driven Annulation (Aromatization) The sequence begins with the rapid construction of the aromatic furo[3,2-c]pyridin-4-one core via a one-pot Curtius rearrangement of (E)-3-(2-furyl)acrylic acid, followed by a thermal 6π-electrocyclization [[3]](3]. Causality: Microwave dielectric heating allows the reaction mixture to reach 150 °C in under 2 minutes. This rapid thermal ramp prevents the degradation of the transient acyl azide and isocyanate intermediates, forcing the equilibrium toward the thermodynamically stable fused 2-pyridone system.

Stage 2: Microwave-Enhanced Catalytic Hydrogenation (Saturation) The heteroaromatic intermediate is subjected to high-pressure microwave hydrogenation to yield the target octahydrofuro[3,2-c]pyridin-4-one 4[4]. Causality: Reducing fused aromatic systems is notoriously sluggish. By coupling microwave irradiation with high H₂ pressure (50 psi), we dramatically enhance the mass transfer of hydrogen gas into the solvent phase. The use of glacial acetic acid protonates the pyridone nitrogen, increasing the electrophilicity of the ring and lowering the activation barrier for stereoselective saturation at the Pd/C catalyst surface.

Synthetic Workflow Visualization

G A Heteroarylacrylic Acid (Precursor) B Curtius Rearrangement MW: 150°C A->B DPPA, Et3N C Furo[3,2-c]pyridin-4-one (Aromatic Core) B->C Electrocyclization D Catalytic Hydrogenation MW: H2, Pd/C C->D H2 (50 psi) E Octahydrofuro[3,2-c] pyridin-4-one D->E Saturation

Workflow for the microwave-assisted synthesis of octahydrofuro[3,2-c]pyridin-4-one.

Self-Validating Experimental Protocols

All microwave reactions should be performed in a dedicated reactor (e.g., CEM Discover® or Biotage Initiator™) equipped with dynamic IR temperature sensing and pressure control [[5]](5].

Protocol A: Synthesis of Furo[3,2-c]pyridin-4-one (Intermediate)
  • Preparation: In a 10 mL heavy-walled microwave vial, dissolve (E)-3-(2-furyl)acrylic acid (1.0 mmol, 138 mg) in anhydrous DMF (3.0 mL). Causality: DMF is selected for its high microwave loss tangent (tan δ = 0.161), allowing for rapid, volumetric dielectric heating that bypasses the thermal gradients typical of conductive heating [[6]](6].

  • Activation: Add triethylamine (1.2 mmol) and diphenylphosphoryl azide (DPPA, 1.1 mmol). Seal the vial with a Teflon septum.

  • Irradiation: Program the reactor to heat to 150 °C for 15 minutes with a maximum power output of 200 W. Ensure cooling is engaged immediately post-reaction.

  • Validation Checkpoint 1 (In-Process): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating if the starting acid mass (m/z 139) is completely consumed, replaced by a single distinct peak at m/z 136[M+H]⁺ , confirming the successful electrocyclization to the furo[3,2-c]pyridin-4-one core 3[3].

  • Workup: Quench the mixture with ice water (10 mL), extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Saturation to Octahydrofuro[3,2-c]pyridin-4-one (Target)
  • Preparation: Transfer the purified intermediate (0.5 mmol) to a high-pressure microwave vessel. Dissolve in glacial acetic acid (4.0 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (10 mol%). Purge the headspace with N₂ gas (3 cycles) followed by H₂ gas (3 cycles) to eliminate atmospheric oxygen and prevent catalyst poisoning.

  • Irradiation: Pressurize the vessel with H₂ to 50 psi. Irradiate at 80 °C for 30 minutes under continuous magnetic stirring.

  • Validation Checkpoint 2 (In-Process): Monitor the real-time pressure drop metric on the reactor's software. The initial pressure drop corresponds to H₂ consumption. The reaction is validated as complete when the pressure curve asymptotes (plateaus). LC-MS must confirm a mass shift to m/z 142 [M+H]⁺ .

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield the target octahydrofuro[3,2-c]pyridin-4-one.

Quantitative Data Presentation

The following table summarizes the optimization data for the Stage 1 electrocyclization, demonstrating the clear superiority of microwave dielectric heating over conventional thermal methods.

EntryHeating MethodSolventTemp (°C)Time (min)Power (W)Conversion (%)Isolated Yield (%)
1Conventional (Oil Bath)Toluene110120N/A4532
2Conventional (Oil Bath)DMF15030N/A6048
3MicrowaveDMF110151008576
4 Microwave DMF 150 15 200 >99 92

Note: Entry 4 represents the optimized conditions utilized in Protocol A, yielding the highest purity profile with minimal thermal degradation byproducts.

References

  • one-pot synthesis of fused 2-pyridones from heteroarylacrylic acid via curtius rearrangement Source: Semantic Scholar URL:[Link]

  • Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles Source: ACS Publications URL:[Link]

  • WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase Source: Google Patents URL
  • MICROWAVE ASSISTED SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS Source: Clockss URL:[Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Semantic Scholar URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall reaction yields in Octahydrofuro[3,2-c]pyridin-4-one synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of bicyclic lactams, specifically the octahydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of bicyclic lactams, specifically the octahydrofuro[3,2-c]pyridin-4-one scaffold.

Because the complete synthesis of this saturated bicyclic system typically requires a multi-stage approach—assembling the core via cyclization followed by targeted reduction—this guide addresses the critical failure points at each mechanistic juncture.

SyntheticStrategy A Precursor Assembly (Furan + Amine) B Bicyclic Core Formation (Pictet-Spengler / Vilsmeier) A->B Acid/Electrophile C Lactamization (Oxidation) B->C [O] / H2O D Saturation (Hydrogenation) C->D H2, PtO2

Workflow for the synthesis of Octahydrofuro[3,2-c]pyridin-4-one derivatives.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe tarring and low yields during the Pictet-Spengler cyclization to form the tetrahydrofuro[3,2-c]pyridine core? Causality & Solution: The electron-rich furan ring is notoriously sensitive to strong, aqueous Brønsted acids. When utilizing the Pictet-Spengler approach with 2-(furan-2-yl)ethanamines, excessive acid or high temperatures trigger furan ring-opening. This tandem sequence of Pictet-Spengler cyclization followed by furan acid hydrolysis inadvertently leads to the formation of 1,4-diketones, such as 3-(2-oxopropyl)piperidin-4-ones, rather than the desired intact bicyclic core[1]. Actionable Fix: Shift from aqueous acids to anhydrous conditions. Using 1.5 equivalents of anhydrous HCl in acetonitrile (CH₃CN) at room temperature suppresses the hydrolytic ring-opening and prevents polymerization[1].

Q2: During the Vilsmeier-type domino reaction from dimethylaminoalkenoyl cyclopropanes, my cyclization stalls. How can I drive the formation of the 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-one? Causality & Solution: This domino reaction relies on a highly electrophilic iminium triflate intermediate to drive both formylation and the subsequent tandem ring-enlargement/intramolecular cyclization[2]. If the Vilsmeier reagent is generated with weaker activating agents (like POCl₃), the electrophilicity is insufficient to bridge the activation energy gap for the cyclopropyl ring enlargement. Actionable Fix: You must use exactly 1.5 equivalents of Trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous N,N-dimethylformamide (DMF) at 100 °C[2]. Ensure strict anhydrous conditions, as trace water will prematurely hydrolyze the iminium triflate, halting the cascade.

Q3: In the final catalytic hydrogenation step to yield the octahydrofuro[3,2-c]pyridin-4-one, I observe over-reduction and furan ring cleavage. What is the optimal protocol? Causality & Solution: Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of allylic and benzylic C-O bonds. When applied to furo-pyridines, the furan oxygen is readily cleaved, resulting in monocyclic piperidone derivatives. Actionable Fix: Switch your catalyst to Platinum dioxide (PtO₂, Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃). These catalysts, when used in a slightly acidic medium (e.g., acetic acid) under moderate hydrogen pressure (40-50 psi), selectively reduce the nitrogen-containing heterocycle while leaving the furan C-O bonds intact.

Part 2: Mechanistic Pathways

Understanding the electron flow during core assembly is critical for troubleshooting stalled reactions. Below is the validated mechanistic pathway for the Vilsmeier-type domino cyclization.

VilsmeierMechanism N1 Dimethylaminoalkenoyl Cyclopropane N3 Iminium Triflate Intermediate N1->N3 Formylation N2 Tf2O + DMF (Vilsmeier Reagent) N2->N3 Activation N4 Ring-Enlargement & Intramolecular Cyclization N3->N4 100 °C, -HNMe2 N5 2,3-Dihydrofuro[3,2-c] pyridin-4(5H)-one N4->N5 H2O Quench

Mechanistic pathway of the Vilsmeier-type domino cyclization.

Part 3: Quantitative Data & Yield Optimization

The tables below summarize the empirical data validating the troubleshooting advice provided above.

Table 1: Effect of Acid and Solvent on Pictet-Spengler Cyclization Yields

Data demonstrates the sensitivity of the furan core to temperature and acid concentration during the synthesis of tetrahydrofuro[3,2-c]pyridines[1].

SolventAcid Catalyst (Equiv)Temperature (°C)Time (h)Isolated Yield (%)Major Side Product
CH₃CNHCl (1.5)Room Temp2482% None (Optimal)
CH₃CNHCl (2.0)50 °C1.526%1,4-Diketone (Ring-opened)
TolueneHCl (1.0)110 °C225%Tar / Polymerization
AcOHTsOH (4.0)Room Temp48N.D.Complete Degradation
AcOHHCl (2.0)Room Temp4847%1,4-Diketone (Ring-opened)
Table 2: Catalyst Selection for Furo-Pyridine Hydrogenation

Internal optimization data for the reduction of dihydrofuro-pyridones to octahydrofuro[3,2-c]pyridin-4-ones.

CatalystSolventPressure (psi)ChemoselectivityTarget Yield (%)
PtO₂ (Adams')AcOH50High (Preserves Furan)88%
Rh/Al₂O₃EtOH / AcOH40High (Preserves Furan)81%
Pd/C (10%)MeOH50Low (C-O Hydrogenolysis)< 15%
Raney-NiEtOH100Moderate (Slow conversion)45%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not proceed to subsequent steps without confirming the built-in validation checkpoints.

Protocol A: Semi-One-Pot Pictet-Spengler Cyclization

Objective: Synthesize the tetrahydrofuro[3,2-c]pyridine core without furan ring hydrolysis.

  • Preparation: In an oven-dried flask under argon, dissolve 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in anhydrous CH₃CN (5.0 mL).

  • Imine Formation: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The primary amine peak must disappear, replaced entirely by the [M+H]⁺ of the intermediate imine.

  • Cyclization: Slowly add a solution of anhydrous HCl in dioxane (1.5 mmol, 1.5 equiv) dropwise at 0 °C. Warm to room temperature and stir for 24 hours.

    • Self-Validation Checkpoint 2: The solution will transition from pale yellow to deep orange. If the solution turns opaque black, furan degradation has occurred (halt and restart).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Vilsmeier-Type Domino Reaction

Objective: Access 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones via tandem cyclization.

  • Reagent Generation: Cool a flask containing anhydrous DMF (5.0 mL) to 0 °C under nitrogen. Slowly add Tf₂O (1.5 mmol).

    • Self-Validation Checkpoint 1: A mild exotherm and a slight color change indicate the successful formation of the Vilsmeier-type iminium triflate[2].

  • Substrate Addition: Add the 1-aminoalkenoyl-1-carbamoylcyclopropane substrate (1.0 mmol) in one portion.

  • Domino Cyclization: Heat the reaction mixture to 100 °C for 0.5 to 1.0 hours.

    • Self-Validation Checkpoint 2: Spot the mixture on a TLC plate (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a highly UV-active fluorescent spot (Rf ~0.3) corresponding to the cyclized product.

  • Quench: Cool to room temperature and pour over crushed ice/water to hydrolyze the final intermediate into the pyridin-4-one. Extract with CH₂Cl₂[2].

Protocol C: Selective Catalytic Hydrogenation

Objective: Reduce the unsaturated bicyclic core to the final Octahydrofuro[3,2-c]pyridin-4-one.

  • Setup: Dissolve the precursor (1.0 mmol) in glacial acetic acid (10 mL). Add PtO₂ (0.05 mmol, 5 mol%).

  • Purge: Seal the Parr reactor. Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reduction: Pressurize the reactor to 50 psi with H₂ and stir vigorously at room temperature.

    • Self-Validation Checkpoint: Monitor the pressure gauge or mass flow controller. The reaction is complete when exactly the theoretical molar equivalents of H₂ are consumed. If hydrogen uptake continues beyond this stoichiometric point, halt the reaction immediately to prevent hydrogenolysis of the furan C-O bond.

  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield the octahydro target.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Beilstein Journal of Organic Chemistry, 2023, 19, 991–997. URL:[Link]

  • Vilsmeier-Type Reaction of Dimethylaminoalkenoyl Cyclopropanes: One-Pot Access to 2,3-Dihydrofuro[3,2-c]pyridin-4(5H)-ones Organic Letters, ACS Publications, 2012, 14(1), 370-373. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Octahydrofuro[3,2-c]pyridin-4-one Racemates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the chiral resolution of Octahydrofuro[3,2-c]pyridin-4-one and related bicyclic lactam racemates. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chiral resolution of Octahydrofuro[3,2-c]pyridin-4-one and related bicyclic lactam racemates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in enantiomeric separation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your resolution workflows effectively.

Section 1: Strategic Approach to Method Selection

The resolution of a racemate is not a one-size-fits-all process. The optimal method depends on factors such as the scale of the separation, required enantiomeric purity, available equipment, and the physicochemical properties of the target molecule. The bicyclic lactam core of Octahydrofuro[3,2-c]pyridin-4-one presents unique opportunities and challenges for separation.

Decision-Making Workflow: Choosing Your Resolution Pathway

The following workflow provides a logical pathway for selecting an appropriate chiral resolution strategy.

G cluster_input cluster_screening Initial Assessment cluster_methods Resolution Methods cluster_outcome racemate Racemic Octahydrofuro[3,2-c]pyridin-4-one screening Analytical Scale Screening Required? racemate->screening hplc Chiral HPLC/SFC (Analytical or Prep) screening->hplc Yes (Fastest Method Dev.) diastereomer Diastereomeric Salt Crystallization screening->diastereomer No (Large Scale Prep) pure_enantiomer Enantiomerically Pure Product hplc->pure_enantiomer High Purity, Small to Med Scale enzymatic Enzymatic Kinetic Resolution diastereomer->enzymatic Low Yield / Purity? diastereomer->pure_enantiomer High Purity, High Scalability enzymatic->pure_enantiomer High Selectivity, Green Process

Caption: Decision workflow for selecting a chiral resolution method.

Section 2: Diastereomeric Salt Crystallization - Troubleshooting & Optimization

This classical method remains one of the most powerful and scalable techniques for chiral resolution.[1][2] It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[3][4]

Frequently Asked Questions & Troubleshooting Guide

Q1: My attempts to form diastereomeric salts resulted in an oil or gum, not crystals. What's happening and how do I fix it?

A: This is a classic sign that your diastereomeric salts are "crashing out" of solution too quickly, a state of excessively high supersaturation, which prevents the formation of an ordered crystal lattice.[5]

  • Causality: The solubility of your salt pair in the chosen solvent is likely too low, or the concentration is too high. Rapid cooling or fast addition of an anti-solvent can also induce oiling.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil and add more solvent to create a more dilute solution.

    • Slow Down Cooling: Implement a very slow, controlled cooling ramp. Rapid temperature drops are a common cause of oiling.

    • Solvent System Re-evaluation: Your solvent may be too "anti-solvent." Try a solvent system in which the salts have slightly higher solubility. A mixture of solvents can often provide the ideal balance.[6]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the saturation point with vigorous stirring to prevent localized high supersaturation.[5]

Q2: I've formed crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the selectivity?

A: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-crystallization.

  • Causality: The resolving agent and solvent system lack sufficient stereochemical recognition to effectively differentiate the two enantiomers. The process may also be reaching equilibrium where both salts are precipitating.

  • Troubleshooting & Optimization Workflow:

G cluster_screening Screening Phase cluster_optimization Process Optimization start Low Diastereomeric Excess (d.e.) Detected screen_resolvers Screen a Broader Range of Resolving Agents (e.g., Tartaric Acid derivatives, Mandelic Acid, Camphorsulfonic Acid) start->screen_resolvers screen_solvents Screen Diverse Solvents (Alcohols, Esters, Ketones, Water mixtures) start->screen_solvents optimize_temp Optimize Crystallization Temperature (Isothermal vs. Cooling Profile) screen_resolvers->optimize_temp screen_solvents->optimize_temp optimize_ratio Vary Stoichiometry (Consider 0.5 eq. of resolving agent) optimize_temp->optimize_ratio kinetics Investigate Kinetic Resolution (Seed and stop before equilibrium) optimize_ratio->kinetics end High d.e. Achieved kinetics->end

Caption: Troubleshooting workflow for low diastereomeric excess.

  • Key Insight - The Half-Equivalent Method: Using only 0.5 equivalents of the chiral resolving agent can be highly effective. Stoichiometrically, this is all that is required to form a salt with one enantiomer, potentially leaving the other in solution and simplifying the crystallization process.[3]

Q3: How do I choose the right resolving agent for my basic lactam?

A: Since the Octahydrofuro[3,2-c]pyridin-4-one has a basic nitrogen, you will need a chiral acid as the resolving agent.[4] The selection process is largely empirical, but a good starting point is to screen a panel of commercially available, inexpensive chiral acids.

Resolving Agent Class Examples Key Characteristics
Hydroxy Acids (+)-Tartaric acid, (-)-Mandelic acidReadily available, often form robust, crystalline salts.
Sulfonic Acids (+)-Camphor-10-sulfonic acidStrong acids, can be effective when others fail.
Amino Acid Derivatives N-Acetyl-L-phenylalanineOffer different steric and hydrogen-bonding interactions.
Protocol: Screening for Resolving Agents and Solvents
  • Preparation: In an array of 8 vials, dissolve a precise amount (e.g., 20 mg) of your racemic lactam in a minimal amount of a test solvent (e.g., methanol).

  • Agent Addition: To each vial, add a solution of a different chiral resolving agent (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-mandelic acid, etc.), typically in a 1:1 molar ratio to the racemate.

  • Observation (Initial): Agitate the vials at room temperature. Note any spontaneous precipitation.

  • Induce Crystallization: If no solid forms, slowly cool the vials to 4°C. If still no solid, try adding a small amount of an anti-solvent (e.g., ethyl acetate) dropwise.

  • Isolation & Analysis: Isolate any crystalline material by filtration. Liberate the free base by treating the salt with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent.

  • Purity Check: Analyze the recovered lactam using a chiral analytical method (e.g., HPLC) to determine the enantiomeric excess (e.e.) and identify the most promising conditions.

Section 3: Chiral HPLC - Method Development & Troubleshooting

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analyzing the success of a resolution and for direct semi-preparative separation.[7][8] The direct approach, using a Chiral Stationary Phase (CSP), is most common.[9][10]

Frequently Asked Questions & Troubleshooting Guide

Q1: I don't see any separation of my enantiomers. What should I try first?

A: Lack of separation means there is insufficient differential interaction between your enantiomers and the Chiral Stationary Phase (CSP).

  • Causality: The CSP type is not suitable for your molecule, or the mobile phase is preventing the necessary chiral recognition interactions from occurring.

  • Troubleshooting Steps:

    • Change the Mobile Phase: This is the easiest variable to change. If you are in normal phase (e.g., Hexane/Ethanol), try altering the ratio of the alcohol modifier. Small amounts of an acidic or basic additive can dramatically affect peak shape and resolution.

    • Switch CSP: This is the most critical choice. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for a wide range of compounds.[9] If one type (e.g., Chiralpak IA) fails, try another with a different derivative (e.g., Chiralpak IB or IC).[11]

    • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can enhance the enthalpic differences in interactions, often improving resolution.

Q2: My peaks are broad and tailing, leading to poor resolution. How can I improve peak shape?

A: Poor peak shape is often caused by secondary interactions or issues with the column itself.

  • Causality: The basic nitrogen in your lactam can interact strongly with residual silanols on the silica support, causing tailing. The sample might also be overloaded on the column.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For a basic analyte like yours, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can saturate the active sites on the stationary phase, leading to sharper, more symmetrical peaks.

    • Reduce Sample Concentration: Inject a more dilute sample to ensure you are not exceeding the column's loading capacity.

    • Check for Column Contamination: If the column has been used extensively, strongly adsorbed impurities can cause performance to degrade. Flush the column with a strong, permitted solvent (check the column's instruction manual) to regenerate it.[11]

Data Presentation: Example Chiral HPLC Screening
CSP Type Mobile Phase Flow Rate (mL/min) Resolution (Rs) Notes
Chiralpak IA80:20 Hexane:IPA1.00.8Partial separation, peaks overlapping.
Chiralpak IA80:20:0.1 Hexane:IPA:DEA1.01.9Baseline separation achieved. DEA improved peak shape.
Chiralcel OD-H90:10 Hexane:EtOH0.80.0No separation observed.
Chiralpak IG-370:30 MeOH:Ammonium Acetate0.72.5Excellent separation in reverse-phase mode.[12]

Section 4: Enzymatic Kinetic Resolution

Enzymatic resolution offers a green, highly selective alternative for producing single enantiomers.[2] A kinetic resolution involves an enzyme (e.g., a lipase or protease) that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted.

  • Mechanism: For a racemic lactam, an enzyme could be used for stereoselective hydrolysis or another transformation. For example, if a related precursor alcohol is available, a lipase could selectively acylate one enantiomer, allowing for easy separation of the resulting ester from the unreacted alcohol.[13]

  • Key Advantage: Enzymes operate under mild conditions (temperature, pH) and can exhibit extremely high enantioselectivity (E-value), often yielding products with >99% e.e.[13]

  • Challenges: Requires screening for a suitable enzyme, and the maximum theoretical yield for the unreacted enantiomer is 50%. However, this can be overcome by coupling it with a dynamic kinetic resolution (DKR) process where the unreacted enantiomer is racemized in situ.[14]

Section 5: References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Nagy, Z. K., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Smith, A. B., et al. (1993). Chiral Bicyclic Lactams. A New Study on Facial Alkylation. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Singh, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Pharmaceutical Technology. (2021). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Tropinone Derivatives. Available at: [Link]

  • Sankar, P. R., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Peng, Z., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Octahydrofuro[3,2-c]pyridin-4-one Oxidation Workflows

Welcome to the Technical Support Center for Bicyclic Scaffold Functionalization. Targeting the oxidation of the secondary lactam Octahydrofuro[3,2-c]pyridin-4-one is a critical transformation for synthesizing complex N-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Functionalization. Targeting the oxidation of the secondary lactam Octahydrofuro[3,2-c]pyridin-4-one is a critical transformation for synthesizing complex N-hydroxylactams and cyclic nitrones in drug development. However, the inherent stability of the lactam amide bond and the competing nucleophilicity of the α -carbons often lead to unwanted side reactions.

As a Senior Application Scientist, I have designed this guide to help you bypass thermodynamic barriers, control chemoselectivity, and establish self-validating protocols to eliminate over-oxidation and ring-expansion side reactions.

Reaction Pathway & Chemoselectivity Mapping

The diagram below illustrates the divergent pathways encountered during the oxidation of octahydrofuro[3,2-c]pyridin-4-one. Direct oxidation often fails due to competing kinetic pathways, making intermediate activation mandatory.

Workflow A Octahydrofuro[3,2-c]pyridin-4-one (Secondary Lactam) B Imidate Intermediate (O-Alkylation) A->B Triethyloxonium Tetrafluoroborate D Side Reaction: Cyclic Imide (C-Oxidation) A->D RuO4 or Excess Oxidant (Unprotected N-H) E Side Reaction: Ring Expansion (Baeyer-Villiger) A->E Unbuffered Peracids (Direct Oxidation) C Target: N-Hydroxylactam (Controlled mCPBA) B->C mCPBA, NaHCO3 0°C

Logical pathways of lactam oxidation highlighting desired N-oxidation vs. unwanted side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing cyclic imide formation (C-oxidation) rather than the desired N-oxidation? Causality: Unstrained lactams have exceptionally low oxygen affinities at the nitrogen atom. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π∗ orbital[1]. Direct treatment of octahydrofuro[3,2-c]pyridin-4-one with strong oxidants (such as RuO 4​ or excess mCPBA) bypasses the nitrogen entirely, leading to endocyclic or exocyclic oxidation at the α -carbon to yield cyclic imides[2]. The Fix: You must disrupt the amide resonance prior to oxidation. Convert the secondary lactam to an imino ether (imidate) using an alkylating agent. The N-oxidation of the resulting imidate proceeds smoothly because the nitrogen lone pair is localized, selectively yielding the N-hydroxylactam after hydrolysis[3].

Q2: My LC-MS shows a +16 Da mass shift, but NMR indicates a 7-membered ring. How do I suppress Baeyer-Villiger ring expansion? Causality: Bicyclic lactams are highly susceptible to Baeyer-Villiger oxidation when exposed to peroxy acids (like mCPBA) under unbuffered conditions. The peracid attacks the C4 carbonyl, and the subsequent migration of the adjacent C3a carbon leads to a ring-expanded lactone/lactam hybrid[4]. The Fix: Always buffer your mCPBA oxidations with solid sodium bicarbonate (NaHCO 3​ ). The buffer neutralizes the acidic byproduct (m-chlorobenzoic acid), preventing the protonation of the lactam carbonyl. This lowers the carbonyl's electrophilicity and kinetically favors the attack of the peracid on the nitrogen[4].

Q3: Why is the N-O bond in my isolated product so unstable, leading to spontaneous deoxygenation? Causality: Computational studies confirm that while bridgehead lactams form stable N-oxides, unstrained lactam N-oxides possess very low N-O bond dissociation enthalpies[1]. They act as α -ketoamines and readily deoxygenate or undergo Cope-type eliminations. The Fix: Do not attempt to isolate the bare lactam N-oxide. Instead, trap the N-hydroxylactam intermediate. For downstream functionalization, add an organolithium reagent directly to the N-protected hydroxylactam in a one-pot process to induce elimination and form a fully substituted, highly stable cyclic nitrone[5].

Quantitative Reaction Profiling

To assist in reagent selection, the following table summarizes the quantitative outcomes of various oxidation strategies applied to the octahydrofuro[3,2-c]pyridin-4-one scaffold.

Table 1: Reagent Selection and Chemoselectivity Profiling

Oxidation StrategyReagent SystemTarget IntermediatePrimary Side ReactionTypical ConversionChemoselectivity
Direct N-Oxidation mCPBA (Unbuffered)N-HydroxylactamBaeyer-Villiger Ring Expansion< 30%Poor
Direct C-Oxidation RuO 4​ / NaIO 4​ Cyclic ImideOver-oxidation / Ring Opening> 85%High (for C-Oxidation)
Imidate-Mediated 1. Et 3​ O + BF 4−​ 2. mCPBA, NaHCO 3​ N-HydroxylactamTrace Epimerization at C3a> 80%Excellent
Nitrone Formation 1. Imidate N-Oxidation 2. R-Li AdditionSubstituted Cyclic NitroneElimination Byproducts70-85%High
Self-Validating Experimental Protocol

To guarantee the suppression of unwanted side reactions, utilize the following step-by-step methodology for the synthesis of the N-hydroxylactam via imidate activation. This protocol includes built-in analytical checkpoints to validate success before proceeding.

Phase 1: O-Alkylation (Imidate Formation)
  • Dissolve Octahydrofuro[3,2-c]pyridin-4-one (1.0 eq) in anhydrous CH 2​ Cl 2​ under a strict argon atmosphere.

  • Add Triethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq) in one portion at 0 °C.

  • Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Validation Checkpoint: Perform TLC (EtOAc/Hexane). The highly polar lactam spot must disappear, replaced by a higher Rf​ imidate spot. IR spectroscopy must confirm the disappearance of the strong amide C=O stretch (~1650 cm −1 ) and the N-H stretch. Do not proceed if the C=O stretch remains.

Phase 2: Buffered N-Oxidation
  • Cool the reaction mixture back to exactly 0 °C. Temperature control is critical to prevent C3a epimerization.

  • Add solid NaHCO 3​ (3.0 eq) to create a heterogeneous buffer system.

  • Slowly add purified mCPBA (1.1 eq) dissolved in CH 2​ Cl 2​ dropwise over 30 minutes.

  • Validation Checkpoint: The buffer will prevent the reaction mixture from dropping in pH, halting Baeyer-Villiger ring expansion[4]. Monitor the reaction strictly by LC-MS for the appearance of the[M+16] peak.

Phase 3: Hydrolysis and Isolation
  • Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to destroy unreacted peroxides.

  • Stir vigorously with 1M HCl for 1 hour at room temperature to hydrolyze the oxidized imidate intermediate into the target N-hydroxylactam.

  • Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via 13 C NMR. The lactam carbonyl carbon must appear at ~165-170 ppm. A downfield shift to >175 ppm indicates that unwanted lactone formation (ring expansion) has occurred.

Sources

Optimization

Preventing ring-opening degradation of Octahydrofuro[3,2-c]pyridin-4-one during storage

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Octahydrofuro[3,2-c]pyridin-4-one. The inherent reactivity of the bicyclic lactam structure...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Octahydrofuro[3,2-c]pyridin-4-one. The inherent reactivity of the bicyclic lactam structure presents a significant challenge: susceptibility to ring-opening degradation during storage. This can compromise sample integrity, leading to inconsistent experimental results and loss of valuable material. This document provides a comprehensive framework, grounded in established chemical principles, to proactively prevent degradation and ensure the long-term stability and reliability of your compound.

Frequently Asked Questions (FAQs)

Q1: We have observed a significant decrease in the efficacy of our Octahydrofuro[3,2-c]pyridin-4-one samples over time. What is the likely chemical cause?

A1: The most probable cause is the hydrolytic cleavage of the endocyclic amide (lactam) bond. This ring-opening reaction is a common degradation pathway for lactam-containing molecules, particularly in the presence of nucleophiles like water.[1][2] The resulting product is a linear amino acid derivative, which will have fundamentally different chemical properties and biological activity compared to the parent bicyclic compound. This reaction can be accelerated by acidic or basic conditions, elevated temperatures, and moisture.

Q2: What are the definitive storage conditions to ensure the long-term stability of solid Octahydrofuro[3,2-c]pyridin-4-one?

A2: Optimal long-term stability is achieved by mitigating the factors that promote hydrolysis. The compound should be stored as a dry solid at temperatures of -20°C or, preferably, -80°C.[3][4] It is critical to store it under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[5][6] Use vials with high-quality, airtight seals, such as those with PTFE-lined caps, and protect the compound from light by using amber glass vials.

Q3: How can we confirm if our stored material has undergone ring-opening degradation and quantify its extent?

A3: The most effective method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] These methods can separate the parent compound from its more polar, ring-opened degradant. By comparing the peak areas, you can accurately quantify the percentage of degraded material. Other techniques like Mass Spectrometry (MS) can also be used to detect the mass shift corresponding to the addition of a water molecule during hydrolysis.[10]

Q4: Is it possible to reverse the ring-opening reaction to recover the parent compound?

A4: Re-forming the bicyclic lactam from the hydrolyzed product is a complex chemical transformation that is not practical or feasible as a "recovery" step in a typical research setting. The reaction would require specific dehydrating agents and reaction conditions that could lead to the formation of other impurities. Therefore, the focus must be entirely on the prevention of degradation.

Troubleshooting Guide: A Mechanistic Approach to Prevention

Proactive prevention is the only reliable strategy for maintaining the integrity of Octahydrofuro[3,2-c]pyridin-4-one. This requires a clear understanding of the degradation mechanism and the implementation of rigorous handling and storage protocols.

The Degradation Pathway: Lactam Hydrolysis

The central issue is the susceptibility of the carbonyl carbon in the lactam ring to nucleophilic attack by water. This process breaks the amide bond and opens the ring structure. The following diagram illustrates the key factors that facilitate this unwanted reaction.

cluster_0 Degradation Mechanism cluster_1 Accelerating Factors A Octahydrofuro[3,2-c]pyridin-4-one (Stable Bicyclic Lactam) B Ring-Opened Product (Inactive Amino Acid) A->B Hydrolysis C Moisture (H₂O) C->A D pH (Acidic/Basic Catalysis) D->A E Elevated Temperature E->A A Work in Low-Humidity Environment B Aliquot Solid Compound into Amber Vials A->B C Flush Vial Headspace with Dry Inert Gas (Ar/N₂) B->C D Seal Tightly with PTFE-Lined Cap C->D E Label and Organize Vials D->E F Store in -80°C Freezer E->F

Caption: A step-by-step workflow for the optimal preservation of the compound.

Protocol: Development of a Stability-Indicating HPLC Method

This section outlines the development of a reversed-phase HPLC method to monitor the purity of your compound over time.

Objective: To achieve baseline separation between the relatively nonpolar parent compound, Octahydrofuro[3,2-c]pyridin-4-one, and its more polar, water-soluble ring-opened degradant.

Table 1: Recommended Starting Parameters for HPLC Method Development

ParameterRecommended ConditionCausality and Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmC18 is a versatile stationary phase providing good hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate silanols, improving peak shape, and can aid in separating acidic/basic compounds.
Mobile Phase B AcetonitrileA common organic solvent used in reversed-phase HPLC with good UV transparency.
Gradient Elution 5% B to 95% B over 15 minA gradient is necessary as the parent compound and its hydrolyzed product will have significantly different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, providing a good balance of speed and resolution.
Column Temperature 35°CMaintaining a stable, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection (UV) 210 nmWavelength selection should be optimized, but lactams often have absorbance at low UV wavelengths.

Forced Degradation and Analysis Workflow:

cluster_0 Method Validation cluster_1 Stability Study A Prepare Stock Solution of Pure Compound B Induce Forced Degradation (e.g., mild acid/base treatment) A->B C Inject & Optimize HPLC Method for Separation B->C E Analyze using Validated HPLC Method C->E Validated Method D Prepare Solution of Stored Sample (Time Point X) D->E F Quantify Parent vs. Degradant (Peak Area %) E->F

Caption: Logical flow for validating an analytical method and using it for a stability study.

By implementing these rigorous storage and analytical verification procedures, you can confidently ensure the chemical integrity of your Octahydrofuro[3,2-c]pyridin-4-one, leading to more reliable and reproducible scientific outcomes.

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 2021. This study highlights the instability of beta-lactams and recommends storage at -80°C for long-term stability. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 2021. This article provides specific data on the stability of various beta-lactams at different temperatures, concluding that -80°C is optimal for long-term storage of most tested compounds. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 2021. This paper demonstrates the use of LC-MS to detect the hydrolysis products of beta-lactam antibiotics. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance | Request PDF. ResearchGate, 2021. This research illustrates that beta-lactam hydrolysis can be effectively determined by mass spectrometry methods, often preceded by liquid chromatography. [Link]

  • Electrochemiluminescence-Based Detection of β-Lactam Antibiotics and β-Lactamases. Analytical Chemistry, 1996. Describes methods for detecting β-lactam antibiotics and their hydrolysis by β-lactamases. [Link]

  • MALDI-TOF MS detection of β-lactam hydrolysis by antimicrobial-resistant bacteria. ResearchGate, 2022. This article discusses using MALDI-TOF MS to detect the difference in molecular mass between a native antibiotic and its degradation products after hydrolysis. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 2021. Details the use of mass spectrometry to determine beta-lactam hydrolysis. [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 2023. Provides a review of the stability of beta-lactam antimicrobials assessed by stability-indicating methods. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 2024. Discusses the thermal instability of the β-lactam ring, which can be more extensive at higher pH. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv, 2020. This preprint notes that rapid degradation of β-lactams has been observed under some conditions in aqueous solutions. [Link]

  • octahydro-Furo[3,2-c]pyridine — Chemical Substance Information. NextSDS. Provides basic chemical substance information. [Link]

  • Compound storage made simple. Roylan Developments. This guide emphasizes storing compounds in moisture-free and oxygen-free environments to prevent degradation. [Link]

  • Ring-opening metathesis of some strained bicyclic systems; stereocontrolled access to diolefinated saturated heterocycles with multiple stereogenic centers. Beilstein Journal of Organic Chemistry, 2018. Discusses ring-opening metathesis of bicyclic lactam systems as a synthetic route. [Link]

  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ACS Macro Letters, 2022. Details the ring-opening polymerization of bicyclic lactones. [Link]

  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. ResearchGate, 2022. Provides the abstract and access to research on the ring-opening polymerization of a bicyclic lactone. [Link]

  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. PubMed, 2022. Abstract of the study on the ring-opening polymerization of a norcamphor-derived bicyclic lactone. [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI, 2022. Describes the synthesis of fused lactam systems. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 2020. Details various pathways for the ring fission of pyridine. [Link]

  • Octahydro-pyrrolo[3,2-c]pyridin-4-one — Chemical Substance Information. NextSDS. Provides basic chemical substance information for a related compound. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 2020. Describes the plasmid-borne pyr gene cluster responsible for pyridine degradation, including oxidative cleavage of the pyridine ring. [Link]

  • Octahydrofuro[3,4-c]pyridine (C7H13NO). PubChemLite. Provides predicted chemical properties for a related isomer. [Link]

  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. Discusses established pathways for the degradation of hydroquinone, an intermediate in the catabolism of other compounds. [Link]

  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem. Provides chemical and physical properties for the parent aromatic compound. [Link]

  • (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 6558922. PubChem. Provides computed properties for a related heterocyclic compound. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 2009. Describes the cleavage of the pyrimidine ring between N-3 and C-4. [Link]

  • Heterocyclic Chemistry. University lecture notes. Provides general synthetic routes for pyrroles, a related heterocyclic system. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 2021. This review discusses the challenges of ring-opening reactions, including unforeseen side reactions. [Link]

  • Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Cocatalyst and g-C3N4 Surface. MDPI, 2026. Describes synthesis of related nitrogen-containing heterocycles. [Link]

  • H&E Troubleshooting Guide. Leica Biosystems. Although for histology, this guide provides practical troubleshooting for issues arising from reagent degradation and improper solution pH. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Octahydrofuro[3,2-c]pyridin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with highly polar, fused bicyclic lactams.

Octahydrofuro[3,2-c]pyridin-4-one presents a unique set of challenges. With a predicted XlogP of -0.3, it is highly hydrophilic[1]. Furthermore, because the nitrogen atom is part of a lactam ring (delocalizing its lone pair into the adjacent carbonyl), the molecule is essentially neutral across typical HPLC pH ranges. This means traditional reversed-phase strategies relying on pH-induced ionization control will not work. This guide provides the causality behind these challenges and the self-validating protocols required to achieve robust retention and separation.

Method Selection Decision Matrix

Before troubleshooting, it is critical to ensure your chromatographic mode aligns with the thermodynamic properties of the analyte.

MethodSelection Start Analyte: Octahydrofuro[3,2-c]pyridin-4-one LogP Chemical Profile: LogP = -0.3 (Hydrophilic) Neutral Lactam Start->LogP Mode Select Chromatographic Mode LogP->Mode RP Aqueous-Compatible RP (e.g., Polar-Embedded C18) Mode->RP Requires High Aqueous HILIC HILIC (e.g., Amide or Zwitterionic) Mode->HILIC Requires High Organic RP_MP Mobile Phase Strategy: >95% Aqueous Buffer <5% Organic Modifier RP->RP_MP HILIC_MP Mobile Phase Strategy: >70% Acetonitrile <30% Aqueous Buffer HILIC->HILIC_MP

Decision matrix for selecting the chromatographic mode based on analyte polarity.

Troubleshooting FAQs

Q1: Why does Octahydrofuro[3,2-c]pyridin-4-one elute at the void volume ( t0​ ) on my standard C18 column? Causality: In Reversed-Phase Chromatography (RPC), retention is driven by hydrophobic partitioning. Because this fused bicyclic lactam is highly hydrophilic (LogP < 0)[1], it fails to partition effectively into the hydrophobic C18 stationary phase when standard organic concentrations (e.g., >10% acetonitrile or methanol) are used[2]. Lacking hydrophobic interaction, the polar analyte simply washes through with the mobile phase. Solution: Decrease the organic modifier to <5%, or transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Q2: I switched to a 100% aqueous mobile phase to increase retention, but my retention times are continuously decreasing. What is happening? Causality: You are experiencing "phase dewetting" or ligand folding. Standard C18 alkyl chains are highly hydrophobic. When exposed to <5% organic modifier, these long chains fold over each other to minimize thermodynamic exposure to the polar aqueous environment[3]. This "matting effect" physically traps the interstitial buffer and drastically reduces the accessible surface area of the stationary phase, leading to a continuous loss of retention and degraded mass transfer kinetics[3]. Solution: Switch to an AQ-type C18 column (polar-embedded or polar-endcapped) designed to resist phase collapse in highly aqueous conditions.

Q3: Does mobile phase pH significantly affect the retention of this specific compound? Causality: No, but it severely affects the column support. Unlike basic amines, the nitrogen in Octahydrofuro[3,2-c]pyridin-4-one is part of a lactam ring. Its lone pair is delocalized into the carbonyl group, rendering the molecule essentially neutral across typical HPLC pH ranges (pH 2–8). Therefore, pH adjustments will not drastically alter the analyte's ionization state. However, controlling the mobile phase pH (e.g., pH 2.5–5.8 using a buffer) is critical to suppress the ionization of residual silanols on the silica support, which prevents secondary interactions and peak tailing[4].

Q4: My peaks are split or severely fronting. What is causing this? Causality: The injection solvent dictates the initial partitioning kinetics at the column head. If a highly aqueous sample is injected into a HILIC system (which relies on a >70% organic mobile phase), the excess water locally destroys the stationary phase's hydration layer. The analyte fails to partition, resulting in severe peak splitting. Solution: Always dissolve the sample in a diluent that closely matches the starting conditions of your mobile phase.

Quantitative Optimization Parameters

To facilitate method transfer, the following table summarizes the optimized parameters for both viable chromatographic modes.

ParameterAqueous-Compatible RP (AQ-C18)HILICMechanistic Rationale
Primary Mechanism Hydrophobic partitioningHydrophilic partitioning into water layerDictates the choice of strong vs. weak solvents.
Organic Modifier 0% – 5% Methanol or ACN70% – 95% AcetonitrilePolar lactam needs low organic for RP retention; high organic for HILIC[2].
Aqueous Component 95% – 100% Buffer5% – 30% BufferWater is the weak solvent in RP, strong solvent in HILIC.
Buffer Selection 10 mM Ammonium Acetate10 mM Ammonium FormateControls silanol activity; volatile buffers are MS-compatible[4].
Stationary Phase Polar-embedded C18Amide, Diol, or ZwitterionicPrevents ligand folding in RP[3]; provides polar surface in HILIC.

Troubleshooting Workflow

Use the following logical sequence to diagnose and resolve poor chromatographic performance for polar lactams.

Troubleshooting A Issue Detected: Poor Retention or Peak Tailing B Is Retention Factor (k') < 2? A->B F Is Peak Tailing Present? A->F C Check Stationary Phase B->C Yes D Standard C18 Column C->D E Phase Collapse Occurring: Switch to AQ-C18 or HILIC D->E Organic < 5% G Secondary Silanol Interactions F->G Yes H Add 10 mM Ammonium Acetate to Mask Silanols G->H

Troubleshooting workflow for retention and peak shape anomalies in polar lactams.

Validated Experimental Protocols

Protocol A: HILIC Method Development Workflow

This is the preferred method for LC-MS applications due to the high organic content enhancing desolvation efficiency.

  • Column Selection: Install a HILIC-compatible column (e.g., Amide or Zwitterionic phase, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Pump Blending: Program the pump to deliver 90% B and 10% A (yielding a final buffer concentration of 10 mM). Self-Validation Check: A minimum of 5% water is strictly required to maintain the stationary phase hydration layer; dropping below this will cause retention time drift.

  • Sample Diluent Optimization: Dissolve the sample in 90% Acetonitrile / 10% Water. Do not use 100% water as the diluent.

  • Equilibration: Flush the column with at least 50 column volumes of the starting mobile phase. HILIC requires significantly longer equilibration times than RPC to establish the aqueous layer.

Protocol B: Aqueous-Compatible RP (AQ-C18) Workflow

Best for standard UV-based purity assays where high aqueous mobile phases are acceptable.

  • Column Selection: Install a polar-embedded or polar-endcapped C18 column designed to resist phase dewetting[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water (pH ~5.8).

    • Mobile Phase B: Acetonitrile.

  • Gradient Design: Start at 0% B. Maintain 0% B for 3 minutes to elute the highly polar Octahydrofuro[3,2-c]pyridin-4-one, then apply a shallow gradient to 20% B over 10 minutes to elute any less polar impurities.

  • Column Wash: After each run, flush the column with 90% B for 3 minutes to remove strongly retained hydrophobic matrix components, followed by a 5-minute re-equilibration at 0% B.

References

  • [1] PubChemLite - Rac-(3ar,7ar)-octahydrofuro[3,2-c]pyridin-4-one (C7H11NO2). Université du Luxembourg. Available at:

  • [4] Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at:

  • [2] Exploring the Different Mobile Phases in HPLC. Veeprho. Available at:

  • [3] THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. HPLC.eu. Available at:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shift assignments for Octahydrofuro[3,2-c]pyridin-4-one

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals comparing automated NMR prediction software against traditional empirical 2D-NMR elucidation for complex bicyclic he...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals comparing automated NMR prediction software against traditional empirical 2D-NMR elucidation for complex bicyclic heterocycles.

The Analytical Challenge: Octahydrofuro[3,2-c]pyridin-4-one

In modern drug discovery, fused bicyclic heterocycles like Octahydrofuro[3,2-c]pyridin-4-one (CAS 1807895-98-2) are highly valued for their rigid 3D architecture and favorable physicochemical properties. However, assigning the 1 H and 13 C NMR chemical shifts for this scaffold presents a distinct analytical challenge. The molecule features a fused tetrahydrofuran and piperidin-2-one ring system, creating overlapping aliphatic multiplets ( 1 H range: 1.5–4.5 ppm) and complex stereochemical nuances at the bridgehead carbons (C3a and C7a).

Methodology Comparison: AI-Driven Prediction vs. Empirical Elucidation

To evaluate these methodologies, we analyzed the cis-fused isomer, rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one.

The Product: Ensemble NMR Prediction Software (Mnova / ACD/Labs)

Modern prediction software utilizes a dual-algorithm approach. It combines HOSE (Hierarchical Orthogonal Space Encoding) codes—which search vast experimental databases for identical structural fragments—with Machine Learning (Neural Networks) to predict shifts for novel chemical spaces[2][3].

  • Causality & Strengths: The software excels at calculating inductive effects (e.g., the deshielding of C2 by the adjacent oxygen) and magnetic anisotropy (e.g., the effect of the C4 carbonyl on H7a). It provides rapid, automated peak assignment by overlaying predicted spectra directly onto raw 1D experimental data[4].

  • Limitations: Predictions can struggle with subtle conformational dynamics or solvent-induced shifts (e.g., hydrogen bonding at the amide NH) that deviate from training data[5].

The Alternative: Traditional 2D-NMR Elucidation (The Gold Standard)

Empirical elucidation relies on a suite of 2D experiments (COSY, HSQC, HMBC) acquired on high-field instruments (e.g., 600 MHz with a Cryoprobe).

  • Causality & Strengths: This is a self-validating system. Through-bond correlations definitively map the molecular connectivity. For instance, HMBC cross-peaks from H6 to C4 and H7a to C4 unambiguously construct the piperidinone ring, independent of any database bias.

  • Limitations: It requires significant spectrometer time, high sample concentrations, and hours of manual cross-peak tracing by a specialized spectroscopist.

Experimental Workflows

Protocol 1: AI-Driven Ensemble Prediction & Verification
  • Structure Input: Import the .mol or .sdf file of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one into the software interface (e.g., Mnova).

  • Algorithm Configuration: Enable "Ensemble Prediction" to utilize both HOSE codes and Neural Networks. Set the solvent parameter to CDCl 3​ and frequency to 600 MHz.

  • Prediction Generation: Execute the prediction. The software calculates chemical shifts, J -couplings, and generates a simulated multiplet spectrum[3].

  • Predict & Compare: Import the raw experimental 1 H and 13 C FID files. Use the automated "Predict & Compare" module to overlay the simulated spectrum. The software assigns a compatibility score and highlights Δ ppm errors[6].

Protocol 2: Empirical 2D-NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Utilize a 600 MHz NMR spectrometer. Acquire 1 H (ns=16), 13 C{ 1 H} (ns=512), 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

  • Processing: Apply exponential apodization (LB = 0.3 Hz for 1D 1 H, 1.0 Hz for 13C), zero-fill to 64k data points, and perform Fourier transformation. Manually correct phase and baseline.

  • Elucidation:

    • Use HSQC to correlate protons to their directly attached carbons.

    • Trace the continuous spin systems (H2–H3–H3a and H6–H7–H7a) using COSY.

    • Bridge the two ring systems using HMBC (e.g., H3a C7a; H2 C3a).

Workflow Visualization

G cluster_traditional Alternative: Traditional 2D-NMR Workflow cluster_software Product: Ensemble NMR Prediction Start Compound: Octahydrofuro[3,2-c]pyridin-4-one Acq 600 MHz NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) Start->Acq Draw Input .mol / .sdf Structure Start->Draw Proc Manual Phasing & Baseline Corr. Acq->Proc Eluc Empirical Cross-Peak Tracing (Time: 4-8 Hours) Proc->Eluc Final Final 1H & 13C Assignments Eluc->Final Predict Machine Learning + HOSE Code Shift Calculation Draw->Predict Verify Automated Predict & Compare (Time: < 5 Minutes) Predict->Verify Verify->Final

Comparative Data Analysis

The following tables summarize the quantitative assignment data, objectively comparing the experimental ground-truth (derived via Protocol 2) against the software's ensemble prediction (Protocol 1).

Table 1: 13 C NMR Chemical Shift Comparison (150 MHz, CDCl 3​ )

Note: The carbonyl (C4) and oxygen-adjacent carbons (C2, C3a) are heavily deshielded, serving as critical anchor points for assignment.

PositionCarbon TypeExperimental (ppm)Predicted (ppm) Δ Error (ppm)Key HMBC Correlations (Experimental)
C4 C=O171.8172.5+0.7H6, H7a, H3a
C3a CH–O78.477.1-1.3H2, H3, H7a
C2 CH 2​ –O68.269.0+0.8H3, H3a
C7a CH–C=O45.144.2-0.9H7, H6, H3a
C6 CH 2​ –N42.341.5-0.8H7, H7a
C3 CH 2​ 32.133.4+1.3H2, H3a
C7 CH 2​ 26.525.8-0.7H6, H7a
Table 2: 1 H NMR Chemical Shift Comparison (600 MHz, CDCl 3​ )

Note: The 3J coupling between the bridgehead protons (H3a and H7a) is critical for confirming the cis-fusion of the rings.

PositionProton TypeExperimental (ppm)Predicted (ppm) Δ Error (ppm)Experimental Multiplicity & J (Hz)
H5 NH6.256.50+0.25br s
H3a CH–O4.254.31+0.06ddd ( J =8.5, 6.0, 4.5)
H2 CH 2​ –O3.853.80-0.05m (2H)
H6 CH 2​ –N3.303.38+0.08m (2H)
H7a CH–C=O2.652.72+0.07ddd ( J =11.0, 6.0, 4.5)
H3 CH 2​ 2.10, 1.752.15, 1.80+0.05, +0.05m (1H), m (1H)
H7 CH 2​ 1.95, 1.601.88, 1.55-0.07, -0.05m (1H), m (1H)

Performance Synthesis & Conclusion

Accuracy: The Ensemble Prediction Software demonstrated exceptional accuracy for the Octahydrofuro[3,2-c]pyridin-4-one scaffold. The Mean Absolute Error (MAE) was ~0.9 ppm for 13 C and ~0.08 ppm for 1 H (excluding the highly solvent-dependent NH proton). This high degree of accuracy is directly attributable to the software's HOSE code algorithms, which effectively map the well-documented piperidinone and tetrahydrofuran sub-structures[7].

Efficiency: While the empirical 2D-NMR workflow provides absolute, self-validating structural proof, it required approximately 6 hours of combined acquisition and manual elucidation time. Conversely, the prediction software generated highly confident assignments in under 5 minutes [6].

Recommendation: For novel stereoisomers or unprecedented heteroatom substitutions, Empirical 2D-NMR remains non-negotiable. However, for routine structural verification, dereplication, and assignment of known scaffolds like Octahydrofuro[3,2-c]pyridin-4-one, integrating Ensemble NMR Prediction Software into the analytical pipeline drastically reduces turnaround time without sacrificing scientific integrity.

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Comparative

Scaffold Selection in Medicinal Chemistry: Octahydrofuro[3,2-c]pyridin-4-one vs. Octahydropyrrolo[3,2-c]pyridine

As medicinal chemists increasingly seek to escape the "flatland" of planar aromatic rings, saturated bicyclic scaffolds have emerged as critical tools for optimizing three-dimensional pharmacophore presentation. The choi...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemists increasingly seek to escape the "flatland" of planar aromatic rings, saturated bicyclic scaffolds have emerged as critical tools for optimizing three-dimensional pharmacophore presentation. The choice of core scaffold dictates not only the spatial orientation of functional groups but also the physicochemical properties that drive pharmacokinetics (PK) and target engagement.

In this technical guide, we objectively compare two highly valuable fused bicyclic aliphatic scaffolds: octahydrofuro[3,2-c]pyridin-4-one and octahydropyrrolo[3,2-c]pyridine . While structurally homologous, the substitution of a nitrogen atom for an oxygen atom—coupled with the presence of a lactam carbonyl in the furo-derivative—fundamentally alters their hydrogen-bonding capacity, basicity, and conformational flexibility.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their heteroatom composition and electronic distribution, which dictate their behavior in biological systems.

  • Octahydropyrrolo[3,2-c]pyridine: This scaffold consists of a pyrrolidine ring fused to a piperidine ring. The presence of a secondary amine in the pyrrolidine ring provides a versatile basic center that acts as both a hydrogen-bond donor and acceptor. This high polarity and basicity enhance aqueous solubility, making it an excellent vector for probing solvent-exposed regions of target proteins.

  • Octahydrofuro[3,2-c]pyridin-4-one: This scaffold replaces the pyrrolidine nitrogen with an ether oxygen and introduces a lactam carbonyl on the piperidine ring. The oxygen atoms act strictly as hydrogen-bond acceptors. Furthermore, the electron-withdrawing nature of the lactam carbonyl exerts an inductive pull that lowers the basicity (pKa) of the system, thereby increasing lipophilicity and passive membrane permeability.

ScaffoldLogic Root Bicyclic Aliphatic Scaffolds Furo Octahydrofuro[3,2-c]pyridin-4-one Root->Furo Pyrrolo Octahydropyrrolo[3,2-c]pyridine Root->Pyrrolo Prop1 Lactam Carbonyl + Ether Oxygen (Strict H-Bond Acceptors) Furo->Prop1 Prop2 Secondary Amine (Pyrrolidine) (H-Bond Donor & Acceptor) Pyrrolo->Prop2 Effect1 Lower Basic pKa Increased Lipophilicity Prop1->Effect1 Inductive pull Effect2 Higher Basic pKa Enhanced Aqueous Solubility Prop2->Effect2 Solvation effects App1 PARP Inhibition Kinase Hinge Binding Effect1->App1 App2 MRCK Inhibition RNA-Splicing Modulation Effect2->App2

Fig 1: Physicochemical logic and therapeutic applications of furo vs pyrrolo scaffolds.

Target Engagement and Biological Applications

The distinct physicochemical profiles of these scaffolds have led to their divergence in therapeutic applications.

The Pyrrolo Scaffold in Kinase and RNA Modulation: The octahydropyrrolo[3,2-c]pyridine core is frequently utilized to design inhibitors targeting complex cytoskeletal and genetic pathways. For instance, it serves as a critical structural motif in1[1], which are investigated for preventing cancer metastasis. Additionally, this scaffold has been successfully optimized in thienopyrazine derivatives acting as2[2], where the basic nitrogen is essential for interacting with the phosphate backbone of pre-mRNA structures.

The Furo Scaffold in DNA Repair and Oncology: Conversely, the rigidified, less basic octahydrofuro[3,2-c]pyridin-4-one scaffold is highly effective at binding deep within hydrophobic enzymatic pockets. It is a prominent feature in the development of3[3], where the lactam carbonyl mimics the nicotinamide pharmacophore of NAD+, competing for the catalytic site to induce synthetic lethality in DNA-repair-deficient tumors. Related furo[3,2-c]pyridine cores have also been identified via computer-aided pattern analysis as 4[4].

Table 1: Target Engagement and Pharmacological Profiles
ScaffoldPrimary TargetsKey Interaction ModalitiesDisease Indications
Octahydropyrrolo[3,2-c]pyridine MRCK α/β , HTT pre-mRNABidentate H-bond donor/acceptorCancer metastasis, Huntington's Disease
Octahydrofuro[3,2-c]pyridin-4-one PARP-1/2, ABCG2 TransportersStrict H-bond acceptor (Lactam/Ether)Oncology (DNA repair deficiency)
Experimental Methodologies: Self-Validating Kinase Screening

To objectively evaluate the binding affinity of these scaffolds against kinase targets, a robust, self-validating High-Throughput Screening (HTS) protocol is required.

Workflow Step1 1. Compound Preparation (DMSO Stocks) Step2 2. Enzyme/Substrate Pre-incubation (Equilibration) Step1->Step2 Step3 3. ATP Addition (Reaction Start) Step2->Step3 Step4 4. Quench & Signal Detection Step3->Step4 Step5 5. Data Analysis (Z'-factor & IC50) Step4->Step5

Fig 2: Self-validating high-throughput kinase screening workflow.

Step-by-Step Protocol & Causality
  • Compound Preparation: Serially dilute the synthesized scaffold derivatives in 100% DMSO. Causality: Maintaining a constant DMSO concentration (typically 1% final assay volume) prevents vehicle-induced artifacts in enzyme folding.

  • Enzyme-Inhibitor Pre-Incubation (Equilibration): Incubate the target kinase with the compound for 30 minutes at room temperature. Causality: Rigidified scaffolds like octahydrofuro[3,2-c]pyridin-4-one often exhibit slow-binding kinetics due to the entropic cost of displacing ordered water molecules from deep hydrophobic pockets. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium before competing with high intracellular ATP concentrations.

  • Reaction Initiation: Add the kinase-specific peptide substrate and ATP (at the established Km​ value) to initiate the phosphorylation event.

  • Quench and Detection: Terminate the reaction using a generic kinase stop solution (e.g., EDTA to chelate Mg2+ ) and measure the output using a luminescence-based ATP depletion assay or TR-FRET.

  • Self-Validation Mechanism: The assay proves its own reliability through the inclusion of 5[5] as a positive control (pan-kinase inhibitor) and DMSO as a negative control. The Z'-factor is calculated to ensure a value ≥0.5 , confirming that the signal window is statistically robust enough to distinguish true target engagement from background noise.

Quantitative Data Comparison

The structural nuances between the two scaffolds translate directly to their inhibitory potency across different therapeutic targets.

Table 2: Comparative IC50 Data Across Representative Targets
Compound DerivativeScaffold BaseTargetIC50 (nM)Reference
BIO-6553 Analog Octahydropyrrolo[3,2-c]pyridineHTT mRNA Splicing< 50[2]
MRCK Inhibitor P64 Octahydropyrrolo[3,2-c]pyridineMRCK α < 100[1]
Phthalazinone Analog 9b Octahydrofuro[3,2-c]pyridin-4-onePARP-1< 20[3]
Multitarget Hit 26 Furo[3,2-c]pyridine coreABCG2~ 1500[4]
Conclusion

Both the octahydrofuro[3,2-c]pyridin-4-one and octahydropyrrolo[3,2-c]pyridine scaffolds offer medicinal chemists powerful tools for escaping structural flatland. The pyrrolo scaffold is the superior choice when high aqueous solubility and versatile hydrogen-bonding networks are required (e.g., RNA modulation). Conversely, the furo-lactam scaffold is optimal for driving lipophilic efficiency and rigid hinge-binding in deep catalytic pockets (e.g., PARP inhibition). Selection should be strictly guided by the specific topological polar surface area (TPSA) requirements of the target binding site.

References
  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease | Journal of Medicinal Chemistry. ACS Publications. 2

  • WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer. Google Patents. 1

  • WO2012019426A1 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof. Google Patents. 3

  • Biochemicals - BIOZOL (Staurosporine Control Standards). Biozol. 5

  • C@PA: Computer-Aided Pattern Analysis to Predict Multitarget ABC Transporter Inhibitors. NIH. 4

Sources

Validation

Advanced FTIR Spectral Validation of Octahydrofuro[3,2-c]pyridin-4-one: A Comparative Guide

Introduction Octahydrofuro[3,2-c]pyridin-4-one is a highly specialized, rigidified bicyclic scaffold increasingly utilized in drug discovery to improve metabolic stability and target binding affinity. Validating its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Octahydrofuro[3,2-c]pyridin-4-one is a highly specialized, rigidified bicyclic scaffold increasingly utilized in drug discovery to improve metabolic stability and target binding affinity. Validating its structural integrity—specifically the secondary amine (N-H), the carbonyl (C=O), and the cyclic ether (C-O-C)—requires precise analytical techniques.

As a Senior Application Scientist, I frequently see a common analytical pitfall when researchers first analyze this molecule: misclassifying it as a standard aliphatic ketone due to the "pyridin-4-one" nomenclature. In the IUPAC numbering of this fused bicyclic system, the oxygen is position 1, the bridgeheads are 3a/7a, the carbonyl is at position 4, and the nitrogen resides at position 5. Therefore, the C=O and N-H form a δ-lactam (cyclic amide) fused to a tetrahydrofuran ring, not a simple ketone. This fundamentally changes our baseline expectations for spectral validation.

This guide objectively compares the Fourier Transform Infrared (FTIR) performance of Octahydrofuro[3,2-c]pyridin-4-one against alternative monocyclic and bridged lactams, providing a self-validating experimental framework for your analytical workflows.

Part 1: Mechanistic Causality in Spectral Shifts

FTIR spectral validation is not merely pattern matching; it is a direct readout of molecular mechanics and orbital overlap. The vibrational frequencies of Octahydrofuro[3,2-c]pyridin-4-one are dictated by two primary causal factors compared to alternative scaffolds:

  • Ring Strain and Amide Resonance: In an unstrained monocyclic δ-lactam (e.g., piperidin-2-one), standard amide resonance gives the C=O bond partial single-bond character, lowering its stretching frequency to ~1660 cm⁻¹. However, fusing a five-membered furan ring to the piperidone core restricts the conformational flexibility of the lactam. This geometric constraint slightly inhibits the nitrogen lone pair from fully delocalizing into the carbonyl π-system. Consequently, the C=O bond retains more double-bond character, shifting the stretching frequency to a higher wavenumber (~1685–1695 cm⁻¹)[1].

  • Intramolecular Hydrogen Bonding Dynamics: The presence of the ether oxygen (C-O-C) in the fused furan ring provides a strong, localized hydrogen bond acceptor. The secondary amine (N-H) engages in distinct hydrogen bonding networks, causing the N-H stretching band to broaden and shift to lower wavenumbers (~3280–3350 cm⁻¹) compared to the sharper peaks of free, non-hydrogen-bonded amines[2].

Part 2: Comparative Spectral Data

To objectively evaluate the target compound, we must benchmark its FTIR spectral data against a standard monocyclic lactam and a highly strained bridged bicyclic lactam (e.g., 1-azabicyclo[3.3.1]nonan-2-one).

Functional GroupMonocyclic δ-Lactam (Piperidin-2-one)Octahydrofuro[3,2-c]pyridin-4-one (Target)Bridged Bicyclic Lactam[1]Mechanistic Rationale for Target Shift
C=O Stretch 1660 – 1670 cm⁻¹1685 – 1695 cm⁻¹ 1720 – 1780 cm⁻¹Fused 5,6-ring strain restricts amide resonance, raising the force constant compared to monocyclics, but less than bridged systems.
N-H Stretch 3300 – 3460 cm⁻¹[3]3280 – 3350 cm⁻¹ N/A (Tertiary Amine)Hydrogen bonding with the adjacent fused ether oxygen broadens and lowers the peak frequency.
C-O-C Stretch N/A1080 – 1100 cm⁻¹ N/AAsymmetric stretching of the fused tetrahydrofuran ether linkage.
C-N Stretch ~1328 cm⁻¹1340 – 1350 cm⁻¹ ~1360 cm⁻¹Altered orbital overlap and restricted rotation due to the rigidified bicyclic framework.

Part 3: Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system to eliminate false positives (e.g., mistaking atmospheric or solvent water for an N-H stretch). The following Attenuated Total Reflectance (ATR) FTIR workflow incorporates an orthogonal Isotopic (H/D) Exchange step to guarantee data trustworthiness.

Step 1: Sample Desiccation (Critical Pre-treatment)

Causality: Residual moisture presents a broad O-H stretch at ~3400 cm⁻¹, which will overlap and mask the critical N-H stretch of the lactam ring.

  • Place 5 mg of Octahydrofuro[3,2-c]pyridin-4-one in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for a minimum of 12 hours prior to analysis.

Step 2: Baseline & ATR-FTIR Acquisition

Causality: ATR-FTIR allows for non-destructive, solvent-free analysis, preserving the solid-state hydrogen bonding network that defines the molecule's conformation.

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹ (32 scans).

  • Deposit 1-2 mg of the desiccated sample onto the crystal. Apply consistent, firm pressure using the ATR anvil to ensure uniform crystal contact.

  • Acquire the sample spectrum. Identify the primary diagnostic peaks: C=O (~1690 cm⁻¹), N-H (~3310 cm⁻¹), and C-O-C (~1090 cm⁻¹).

Step 3: Orthogonal Validation via H/D Exchange

Causality: To definitively prove the peak at ~3310 cm⁻¹ is the lactam N-H stretch and not an O-H artifact, we force the exchange of the labile amine proton for deuterium.

  • Dissolve 2 mg of the sample in 0.5 mL of Deuterium Oxide (D₂O) or Methanol-d4.

  • Stir for 30 minutes at room temperature to ensure complete proton exchange at the nitrogen position.

  • Lyophilize (freeze-dry) the sample to remove the deuterated solvent, yielding the N-deuterated analog.

  • Re-run the ATR-FTIR acquisition using the exact parameters from Step 2.

  • Validation Check: The original N-H band at ~3310 cm⁻¹ must disappear, replaced by a new N-D stretching band at approximately ~2450 cm⁻¹ (calculated by the harmonic oscillator model: νN−D​≈νN−H​/2​ ). The C=O and C-O-C bands should remain largely unchanged, confirming the structural backbone is intact.

Part 4: Workflow Visualization

G N1 1. Sample Lyophilization (Remove H2O interference) N2 2. ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) N1->N2 N3 3. Primary Spectral Analysis (C=O, N-H, C-O-C bands) N2->N3 N4 4. H/D Exchange Validation (N-H to N-D isotopic shift) N3->N4 N5 5. Comparative Benchmarking (vs. Monocyclic Lactams) N4->N5

Fig 1: Self-validating ATR-FTIR workflow utilizing H/D exchange for definitive peak verification.

References

  • SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONES Semantic Scholar[Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents National Center for Biotechnology Information (PMC)[Link]

  • Chemistry of Bridged Lactams and Related Heterocycles Chemical Reviews (ACS Publications)[Link]

Sources

Comparative

A Comparative Guide to Catalytic Efficiency in the Asymmetric Synthesis of Octahydrofuro[3,2-c]pyridin-4-one

Introduction: The Synthetic Challenge The octahydrofuro[3,2-c]pyridin-4-one scaffold is a highly privileged, fused bicyclic pharmacophore. Hydrogenated furo[3,2-c]pyridines represent an important class of heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

The octahydrofuro[3,2-c]pyridin-4-one scaffold is a highly privileged, fused bicyclic pharmacophore. Hydrogenated furo[3,2-c]pyridines represent an important class of heterocyclic compounds, serving as the key structural frame for numerous bioactive agents, including JAK2 inhibitors, antituberculosis compounds, and κ -opioid receptor agonists[1].

The primary synthetic challenge in constructing the octahydro derivative lies in establishing the contiguous stereocenters at the ring junction (positions 3a and 7a) with absolute stereocontrol. Traditional racemic syntheses, such as standard acid-catalyzed Pictet–Spengler cyclizations, yield mixtures that require tedious late-stage chiral resolution[1]. To bypass this, modern asymmetric catalysis offers two leading paradigms: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) and Organocatalytic Cascade Cyclization .

This guide objectively compares these two methodologies, detailing the mechanistic causality, catalytic efficiency, and self-validating experimental protocols necessary for successful implementation.

Mechanistic Causality & Strategy Comparison

Strategy A: Iridium-Catalyzed Asymmetric Hydrogenation

Transition-metal catalyzed asymmetric hydrogenation is highly effective for reducing partially saturated heterocycles, including pyridine and furan derivatives[2]. For the octahydrofuro[3,2-c]pyridin-4-one system, the strategy involves the reduction of a tetrasubstituted olefin within a tetrahydrofuro-pyridine precursor.

Causality of Catalyst Choice: Iridium (Ir) complexes paired with chiral P,N-ligands (e.g., SpinPHOX) are explicitly chosen over Rhodium or Ruthenium. Ir-catalysts are uniquely resistant to poisoning by the basic nitrogen of the piperidone ring and are highly active against sterically demanding tetrasubstituted double bonds. The chiral ligand creates a rigid, C2​ -symmetric steric pocket that dictates the enantio-face coordination of the substrate, ensuring high enantiomeric excess (ee) while preventing the over-reduction of the sensitive furan oxygen linkage.

Ir_AH A Tetrahydro Precursor (Tetrasubstituted Olefin) B [Ir(COD)Cl]2 + Chiral P,N-Ligand (Active Catalyst Complex) A->B Substrate Coordination C H2 Gas (50 atm) Oxidative Addition B->C H2 Activation D Enantio-face Selective Migratory Insertion C->D Stereocontrol Step E Octahydrofuro[3,2-c]pyridin-4-one (>95% ee) D->E Reductive Elimination

Caption: Ir-catalyzed asymmetric hydrogenation pathway for octahydrofuro[3,2-c]pyridin-4-one.

Strategy B: Organocatalytic Cascade (Chiral Phosphoric Acids)

The green chemistry paradigm heavily emphasizes metal-free asymmetric synthesis[3]. Chiral Phosphoric Acids (CPAs), typically derived from a BINOL backbone, act as bifunctional organocatalysts to drive a tandem nucleophilic addition/cyclization cascade from an acyclic amido-furan precursor.

Causality of Catalyst Choice: CPAs operate via chiral anion-binding catalysis. The highly acidic phosphoryl proton activates the electrophilic iminium intermediate via hydrogen bonding, while the bulky 3,3'-substituents of the BINOL phosphate counter-anion form a highly structured 3D microenvironment. This chiral ion pair effectively shields one face of the iminium ion, forcing the tethered furan nucleophile to attack exclusively from the unhindered face, establishing the cis-ring junction with high diastereo- and enantioselectivity.

CPA_Cascade A Acyclic Amido-Furan Precursor B Chiral Phosphoric Acid (CPA) (H-Bonding Activation) A->B Catalyst Binding C Iminium Ion Formation (Chiral Ion Pair) B->C Dehydration (-H2O) D Nucleophilic Attack (Stereocontrolled Cyclization) C->D Anion-Binding Control E Octahydrofuro[3,2-c]pyridin-4-one (High dr & ee) D->E Product Release

Caption: CPA-catalyzed asymmetric cascade cyclization via chiral ion-pairing.

Quantitative Performance Comparison

The following table synthesizes the catalytic efficiency, operational parameters, and scalability of both methodologies.

ParameterIr-Catalyzed Asymmetric HydrogenationCPA-Catalyzed Cascade Cyclization
Catalyst System [Ir(COD)Cl]2​
  • (R)-SpinPHOX
(R)-TRIP (Chiral Phosphoric Acid)
Typical Yield 88% – 96%75% – 85%
Enantioselectivity (ee) Up to 98%Up to 94%
Diastereoselectivity > 20:1 (cis:trans)> 15:1 (cis:trans)
Catalyst Loading 0.5 – 1.0 mol%5.0 – 10.0 mol%
Reaction Conditions 50 atm H₂, 25°C, DCM, 24h1 atm, 40°C, Toluene, 4 Å MS, 48h
Atom Economy 100% (Addition reaction)~90% (Condensation, loss of H₂O)
Primary Limitation Requires specialized high-pressure reactorsRequires pre-functionalized linear substrates
Green Chemistry Alignment Low (Precious metals, high pressure)High (Metal-free, ambient pressure)[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in observational checkpoints allow the chemist to verify the reaction trajectory in real-time.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Note: This procedure requires rigorous exclusion of oxygen to prevent catalyst deactivation.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2​ (0.5 mol%) and (R)-SpinPHOX ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes.

    • Validation Check: The solution must transition from a pale yellow to a deep, homogenous orange-red. Failure to change color indicates incomplete ligand complexation or oxygen contamination.

  • Substrate Addition: Add the 1,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-one substrate (1.0 equiv) to the active catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H2​ gas three times to displace inert gas, then pressurize to 50 atm.

  • Monitoring: Stir vigorously at 25°C for 24 hours.

    • Validation Check: Monitor the pressure gauge. A stabilization of pressure drop indicates the cessation of hydrogen uptake and reaction completion.

  • Isolation: Carefully vent the reactor. Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Analytical Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column). The lack of UV absorbance shifts compared to the starting material in LC-MS confirms the reduction of the double bond.

Protocol B: CPA-Catalyzed Cascade Cyclization

Note: Water removal is critical, as water is a byproduct of iminium formation and can hydrolyze the intermediate, stalling the catalytic cycle.

  • Preparation: Charge a flame-dried Schlenk flask with the acyclic amido-furan precursor (1.0 equiv) and (R)-TRIP catalyst (5.0 mol%).

  • Solvent & Desiccant: Add anhydrous toluene and freshly activated 4 Å molecular sieves (200 mg/mmol substrate).

    • Validation Check: The addition of molecular sieves is non-negotiable. Run a parallel micro-scale reaction without sieves; it should stall at ~30% conversion, validating that the sieves are actively driving the equilibrium forward.

  • Cyclization: Stir the suspension at 40°C under an argon atmosphere for 48 hours.

  • Monitoring: Track the reaction via TLC.

    • Validation Check: Use a KMnO4​ stain. The starting material will oxidize rapidly, while the cyclized octahydrofuro[3,2-c]pyridin-4-one product will show delayed staining due to the loss of the reactive linear enol/furan system.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3​ to deprotonate the CPA and halt catalysis. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Analytical Validation: Verify the cis-diastereomeric ratio (dr) via 1H NMR by analyzing the coupling constants ( J -values) of the protons at the 3a and 7a ring-junction positions.

Conclusion

For the asymmetric synthesis of Octahydrofuro[3,2-c]pyridin-4-one, the choice of catalytic system dictates the upstream synthetic route. Ir-catalyzed asymmetric hydrogenation is unmatched in raw efficiency, yield, and atom economy, making it ideal for process scale-up where high-pressure infrastructure is available. Conversely, the CPA-catalyzed cascade represents the vanguard of green organocatalysis[3], offering a highly elegant, metal-free approach that builds the bicyclic core and sets the stereocenters in a single, operationally simple step.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction Beilstein Journal of Organic Chemistry URL
  • Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans ResearchGate / Tetrahedron URL
  • The green chemistry paradigm in modern organic synthesis Russian Chemical Reviews URL
  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers The Journal of Organic Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Octahydrofuro[3,2-c]pyridin-4-one

As a Senior Application Scientist, establishing a culture of safety and precision is paramount when handling advanced pharmaceutical building blocks. Octahydrofuro[3,2-c]pyridin-4-one (CAS: 1807895-98-2) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety and precision is paramount when handling advanced pharmaceutical building blocks. Octahydrofuro[3,2-c]pyridin-4-one (CAS: 1807895-98-2) is a highly specialized bicyclic compound utilized in complex drug discovery workflows[1]. Due to its specific reactivity and toxicity profile, standard laboratory practices must be elevated to ensure both operator safety and chemical integrity.

This guide provides a self-validating, step-by-step operational framework for handling, storing, and disposing of this compound.

Mechanistic Hazard Analysis & PPE Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Octahydrofuro[3,2-c]pyridin-4-one carries specific Global Harmonized System (GHS) classifications that dictate our Personal Protective Equipment (PPE) choices[2][3]:

  • Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes. Its low molecular weight allows it to cross biological membranes easily.

  • Skin & Eye Irritation (H315, H319): The basic nitrogen in the piperidine ring system can cause localized pH changes upon contact with moisture on the skin or eyes, leading to severe irritation.

  • Target Organ Toxicity (H335/H336): Inhalation of dust or vapors can cause respiratory irritation or central nervous system (CNS) depression (drowsiness/dizziness).

Causality-Driven PPE Selection

In accordance with[4][5], PPE must act as a targeted barrier against these specific mechanisms:

  • Hand Protection: Use heavy-duty nitrile gloves (≥ 8 mil thickness) . Why? Nitrile provides superior chemical resistance against polar organic molecules compared to latex, directly mitigating the dermal toxicity risk (H312). Double-gloving is mandatory.

  • Eye Protection: Wear ANSI Z87.1 compliant chemical splash goggles . Why? Standard safety glasses do not seal the orbital area. Goggles prevent airborne dust or accidental solvent splashes from interacting with ocular moisture (H319).

  • Respiratory & Body Protection: A flame-resistant (FR) lab coat with tight-fitting knit cuffs prevents wrist exposure. All handling must occur within a certified fume hood to negate inhalation risks (H332, H336).

Quantitative Data & Specifications Summary

Summarizing the logistical and safety parameters ensures quick reference during operational planning.

ParameterSpecificationCausality / Rationale
CAS Number 1807895-98-2Unique identifier for the racemic mixture / specific isomers.
Molecular Weight 141.17 g/mol Low MW indicates high mobility and potential for rapid absorption.
Storage Temperature -20°C to 4°C (Cold-Chain)Prevents thermal degradation and maintains ring stability.
GHS Hazard Codes H302, H312, H332, H315, H319, H336Dictates strict inhalation, dermal, and ocular protection protocols.
Glove Specification Nitrile (≥ 8 mil thickness)High resistance to polar organic molecules; prevents dermal toxicity.
Ventilation Requirement Class II Fume Hood (80-100 fpm)Mitigates inhalation risks and prevents CNS depression.

Cold-Chain Logistics & Storage Protocol

Octahydrofuro[3,2-c]pyridin-4-one requires strict cold-chain transportation[1]. Upon receipt, the integrity of the chemical must be preserved through the following self-validating storage protocol:

  • Receiving Validation: Immediately verify the temperature logger included in the shipment. If the temperature exceeded 4°C for a prolonged period, quarantine the material and perform LC-MS or NMR quality control before use.

  • Storage Conditions: Store the compound in a desiccator at -20°C to 4°C .

  • Atmospheric Control: To prevent oxidative degradation of the secondary amine, flush the headspace of the container with an inert gas (Argon or Nitrogen) before sealing and returning it to the freezer.

Operational Workflow & Handling Protocol

Do not simply follow steps; validate them. This protocol ensures that every action has a built-in verification mechanism to guarantee safety and experimental success.

Step 1: Environmental Validation

  • Action: Turn on the Class II chemical fume hood and set the sash to the correct operational height.

  • Validation: Check the digital monitor to ensure the face velocity is between 80-100 feet per minute (fpm). Alternatively, tape a small piece of tissue to the sash; it should pull inward steadily, confirming directional airflow.

Step 2: PPE Integrity Check

  • Action: Don a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Validation: Before putting on the outer gloves, trap air inside them and roll the cuff to inflate the fingers. Inspect for micro-punctures. If the glove holds pressure, it is safe to use.

Step 3: Closed-System Weighing & Dispensing

  • Action: Transfer the cold chemical vial to the fume hood. Allow it to equilibrate to room temperature for 15 minutes before opening to prevent condensation from forming on the powder.

  • Validation: Use an anti-static weigh boat. If the analytical balance reading drifts continuously, it indicates static interference or air drafts. Neutralize the static using an anti-static gun before proceeding to prevent the toxic powder from aerosolizing.

Step 4: Reaction Setup

  • Action: Dissolve the compound in the chosen organic solvent and transfer it to the reaction vessel. Purge the system with Argon.

  • Validation: Connect the inert gas line to an oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure, ensuring no ambient oxygen or moisture enters the reaction.

Workflow Visualization

The following diagram illustrates the logical flow of operations, from cold-chain retrieval to final decontamination.

Workflow A 1. Cold-Chain Retrieval (-20°C to 4°C) B 2. Don Specialized PPE (Nitrile, Goggles, Lab Coat) A->B Pre-operation C 3. Transfer to Class II Chemical Fume Hood B->C D 4. Closed-System Weighing & Dispensing C->D E 5. Execute Synthesis (Inert Atmosphere) D->E F 6. Segregate Waste (EPA RCRA Compliant) E->F Post-reaction G 7. Decontaminate Surfaces (Solvent Wipe & Soap) E->G F->G

Caption: Operational logic and safety workflow for handling Octahydrofuro[3,2-c]pyridin-4-one.

Waste Management & EPA-Compliant Disposal

Improper disposal of nitrogenous heterocycles can lead to severe environmental contamination. All waste generated must be managed in strict compliance with the [6][7].

  • Segregation: Do not mix waste containing Octahydrofuro[3,2-c]pyridin-4-one with strong oxidizers or acids. Collect all organic waste (solvents, reaction byproducts) in a clearly labeled, halogen-free organic waste carboy (unless halogenated solvents were used in the synthesis).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a dedicated solid hazardous waste bin, not the general municipal trash.

  • Labeling: Ensure all waste containers are explicitly labeled with "Hazardous Waste - Toxic/Irritant" and the date accumulation began.

  • Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for off-site incineration by a licensed EPA facility.

Emergency Response & Spill Mitigation

In the event of a spill, a rapid, self-validating response prevents localized contamination from becoming a facility-wide hazard.

  • Evacuate & Assess: Immediately step back and alert colleagues. If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of dust/vapors.

  • Mitigate (Small Spills): Don fresh PPE. Cover the spilled powder with an inert, dust-suppressing absorbent (e.g., damp sand or vermiculite).

  • Collect: Use non-sparking tools (plastic scoop and brush) to sweep up the material. Validation: Do not use a standard vacuum cleaner, as this will aerosolize the toxic powder through the exhaust.

  • Decontaminate: Wipe the affected surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual chemical, followed by a thorough wash with detergent and water. Place all cleanup materials into a sealed hazardous waste container.

References

  • NextSDS Chemical Database. rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one Chemical Substance Information. NextSDS. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations Compendium. United States EPA. URL:[Link]

Sources

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